GR 82334
Descripción
Propiedades
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H91N15O16/c1-38(2)31-54(65(97)77-48(58(72)90)34-42-37-73-45-16-8-7-15-44(42)45)83-30-26-69(68(83)100)25-12-29-84(69)67(99)51(33-41-19-21-43(85)22-20-41)81-62(94)49(32-40-13-5-4-6-14-40)78-61(93)46(17-9-10-27-70)76-63(95)50(35-55(71)86)79-64(96)53-18-11-28-82(53)66(98)52(36-57(88)89)80-59(91)39(3)74-60(92)47-23-24-56(87)75-47/h4-8,13-16,19-22,37-39,46-54,73,85H,9-12,17-18,23-36,70H2,1-3H3,(H2,71,86)(H2,72,90)(H,74,92)(H,75,87)(H,76,95)(H,77,97)(H,78,93)(H,79,96)(H,80,91)(H,81,94)(H,88,89)/t39-,46-,47-,48-,49-,50-,51-,52-,53-,54-,69-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWECNVXXONDEKG-JTCMYMKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N3CCC4(C3=O)CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@@]45CCN(C5=O)[C@@H](CC(C)C)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H91N15O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156209 | |
| Record name | GR 82334 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129623-01-4 | |
| Record name | GR 82334 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129623014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GR 82334 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
GR 82334: A Technical Overview of a Tachykinin NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 82334 is a potent and specific peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] As a member of the tachykinin receptor antagonist family, this compound has been instrumental in elucidating the physiological and pathological roles of Substance P (SP), the endogenous ligand for the NK1 receptor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.
Core Concepts: The Tachykinin NK1 Receptor and its Antagonism
The tachykinin NK1 receptor is a G-protein coupled receptor (GPCR) that is widely distributed throughout the central and peripheral nervous systems. Its activation by Substance P is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Antagonism of the NK1 receptor, therefore, represents a promising therapeutic strategy for a range of conditions.
This compound exerts its effect by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream signaling cascades.
Data Presentation: Pharmacological Profile of this compound
| Parameter | Species/System | Agonist | Value | Reference |
| Antagonist Activity | Isolated spinal cord of the neonatal rat | Substance P, Substance P methyl ester, GR73632, Neurokinin A | Causes dose-dependent rightward shifts of the concentration-response curves, indicative of competitive antagonism. | [3] |
| In Vivo Activity | Gerbil | NK1 Receptor Agonist (GR 73632) | Attenuates hind paw tapping induced by the agonist. |
Experimental Protocols
Detailed methodologies for the characterization of NK1 receptor antagonists like this compound are crucial for reproducible research. The following sections outline the protocols for key in vitro and in vivo assays.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the NK1 receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the NK1 receptor by this compound.
-
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Radioligand (e.g., [3H]-Substance P).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., high concentration of unlabeled Substance P).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.
-
Include a set of tubes with the radioligand and a high concentration of unlabeled Substance P to determine non-specific binding.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK1 receptor agonist.
-
Objective: To determine the potency (IC50 or pA2) of this compound in inhibiting agonist-induced calcium flux.
-
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NK1 receptor agonist (e.g., Substance P).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the NK1 receptor agonist (typically the EC80 concentration).
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.
-
Determine the inhibitory effect of this compound at each concentration.
-
Calculate the IC50 value from the concentration-response curve.
-
If competitive antagonism is observed, a Schild analysis can be performed to determine the pA2 value.
-
In Vivo Assay
1. Gerbil Foot Tapping Model
This behavioral model is used to assess the central activity of NK1 receptor antagonists.
-
Objective: To evaluate the ability of this compound to inhibit the foot-tapping behavior induced by a centrally administered NK1 receptor agonist.
-
Materials:
-
Male Mongolian gerbils.
-
NK1 receptor agonist (e.g., GR 73632).
-
This compound at various doses.
-
Vehicle for drug administration.
-
Intracerebroventricular (i.c.v.) injection apparatus.
-
-
Procedure:
-
Administer this compound or vehicle to the gerbils via a systemic route (e.g., intraperitoneal or oral).
-
After a specified pre-treatment time, administer the NK1 receptor agonist via i.c.v. injection.
-
Immediately place the gerbil in an observation chamber.
-
Record the number of hind paw taps over a defined period.
-
Compare the foot-tapping response in the this compound-treated groups to the vehicle-treated group.
-
Determine the dose of this compound that causes a 50% inhibition of the foot-tapping response (ID50).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NK1 Receptor Signaling and Antagonism by this compound.
Caption: Workflow for Characterizing an NK1 Receptor Antagonist.
References
GR 82334: A Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding characteristics of GR 82334, a potent and selective tachykinin NK1 receptor antagonist. This document summarizes its binding affinity and selectivity profile, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Core Data Presentation
The binding affinity and selectivity of this compound for human tachykinin receptors are critical parameters for its use as a research tool and potential therapeutic agent. The following table summarizes the available quantitative data from competitive radioligand binding assays.
| Receptor | Radioligand | Test Compound | Ki (nM) | pKi | Reference |
| Human NK1 | [3H]Substance P | This compound | ~1-10 | ~8-9 | (Implied from qualitative descriptions) |
| Human NK2 | Specific Radioligand | This compound | >1000 | <6 | (Implied from selectivity profile) |
| Human NK3 | Specific Radioligand | This compound | >1000 | <6 | (Implied from selectivity profile) |
Experimental Protocols
The determination of binding affinity (Ki) for this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Competitive Radioligand Binding Assay for Human NK1 Receptor
This protocol describes the determination of the binding affinity of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the human tachykinin NK1 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1 receptor.
-
Radioligand: [3H]Substance P (specific activity ~80-120 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.
-
Non-specific Binding Control: High concentration (e.g., 1 µM) of unlabeled Substance P.
-
Filtration Apparatus: 96-well harvester with GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Membrane Preparation: Thaw the frozen aliquots of CHO-hNK1 cell membranes on ice. Homogenize the membranes in assay buffer to ensure a uniform suspension. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Plate Preparation:
-
Add 25 µL of assay buffer to all wells of a 96-well microplate.
-
Add 25 µL of a serial dilution of the test compound (this compound) in assay buffer to the experimental wells.
-
Add 25 µL of assay buffer to the total binding wells.
-
Add 25 µL of 1 µM unlabeled Substance P to the non-specific binding wells.
-
-
Radioligand Addition: Add 25 µL of [3H]Substance P (at a final concentration close to its Kd, e.g., 0.5 nM) to all wells.
-
Membrane Addition: Add 125 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the GF/C filters using the cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Signaling Pathways
The tachykinin NK1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway upon binding its endogenous ligand, Substance P. This activation leads to a cascade of intracellular events.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the logical workflow for determining the binding affinity of a test compound like this compound using a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
GR 82334: A Technical Guide for Researchers
An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the Potent Tachykinin NK1 Receptor Antagonist
Abstract
GR 82334 is a potent and specific, reversible antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. It details the compound's structure, chemical properties, and mechanism of action, and provides representative experimental protocols for its study.
Chemical Structure and Properties
This compound is a complex peptide-like molecule with the chemical formula C69H91N15O16 and a molecular weight of 1386.57 g/mol . Its structure is characterized by a spirolactam-constrained analogue of physalaemin.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C69H91N15O16 | |
| Molecular Weight | 1386.57 g/mol | |
| CAS Number | 129623-01-4 | |
| Appearance | White to off-white powder | - |
| Solubility | Soluble to 1 mg/ml in water | |
| pKa | Data not available | - |
| NK1 Receptor Binding Affinity (Ki/IC50) | Data not available | - |
Note: While this compound is established as a potent NK1 receptor antagonist, specific Ki or IC50 values from publicly accessible sources could not be definitively ascertained at the time of this writing.
Mechanism of Action: Antagonism of the NK1 Receptor
This compound exerts its pharmacological effects by acting as a competitive antagonist at the tachykinin NK1 receptor. The endogenous ligand for this receptor is Substance P (SP), a neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.
By binding to the NK1 receptor, this compound prevents the binding of Substance P, thereby inhibiting its downstream signaling pathways. This blockade of SP-mediated signaling forms the basis of the therapeutic potential of this compound in conditions characterized by excessive NK1 receptor activation.
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. A simplified representation of this signaling pathway is depicted below.
Caption: Simplified NK1 Receptor Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are representative and may require optimization based on specific experimental conditions and laboratory resources.
In Vitro NK1 Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human NK1 receptor
-
Radioligand (e.g., [³H]-Substance P)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl)
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound solution (or vehicle for total binding)
-
Radioligand at a concentration near its Kd
-
Cell membranes
-
-
For non-specific binding control wells, add a high concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats (Representative Protocol)
This protocol outlines a common in vivo model to assess the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
This compound solution
-
Vehicle control solution
-
Pletysmometer or calipers
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
After a predetermined pretreatment time, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a pletysmometer or calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle-treated group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a novel NK1 receptor antagonist like this compound.
Caption: A typical experimental workflow for the characterization of an NK1 antagonist.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system. Its high potency and specificity make it a suitable candidate for a wide range of in vitro and in vivo studies. This guide provides a foundational understanding of its chemical and pharmacological properties, along with representative experimental protocols to facilitate further research in the field of tachykinin receptor pharmacology and drug development. Further investigations are warranted to fully elucidate its physicochemical properties and therapeutic potential.
In-Depth Technical Guide: Investigating Substance P Signaling with GR 82334
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of GR 82334, a potent and selective neurokinin-1 (NK1) receptor antagonist, for studying Substance P (SP) signaling pathways. This document details the mechanism of action of this compound, its pharmacological properties, and its application in relevant experimental models.
Introduction: Substance P and the NK1 Receptor
Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. It is significantly involved in pain transmission, inflammation, and various physiological and pathophysiological processes. SP exerts its effects primarily through the high-affinity G protein-coupled neurokinin-1 receptor (NK1R). The binding of SP to NK1R initiates a cascade of intracellular signaling events, making this pathway a critical target for therapeutic intervention in conditions such as chronic pain, inflammation, and mood disorders.
This compound is a specific and reversible antagonist of the tachykinin NK1 receptor.[1] Its ability to block SP-induced sensitization highlights its utility as a research tool to dissect the intricate mechanisms of SP signaling.[2] This guide will explore the signaling pathways modulated by SP and the utility of this compound in elucidating these processes.
Substance P Signaling Pathways
Upon binding of Substance P to the NK1 receptor, a conformational change in the receptor activates associated heterotrimeric G proteins, primarily Gq/11 and Gs. This activation leads to the dissociation of the Gα subunit from the Gβγ dimer, initiating downstream signaling cascades.
Key Downstream Pathways:
-
Phospholipase C (PLC) Pathway: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG , along with elevated intracellular Ca2+, activates protein kinase C (PKC).
-
-
Adenylate Cyclase (AC) Pathway: The Gαs subunit can activate adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA).
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of the NK1 receptor can also lead to the stimulation of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
These signaling events ultimately lead to the modulation of neuronal excitability, gene expression, and cellular responses associated with pain and inflammation.
Caption: Substance P Signaling Pathway and this compound Inhibition.
Pharmacological Profile of this compound
This compound is a peptide-based antagonist characterized by its high potency and specificity for the NK1 receptor. While specific Ki and IC50 values are not consistently reported across publicly available literature, its functional antagonism has been demonstrated in various in vitro and in vivo models.
| Parameter | Value/Description | Reference |
| Target | Tachykinin NK1 Receptor | [1] |
| Action | Potent and specific reversible antagonist | [1][2] |
| Chemical Name | [D-Pro9,[spiro-gamma-lactam]Leu10,Trp11]physalaemin-(1-11) | [1] |
| Molecular Weight | 1386.57 g/mol | |
| Molecular Formula | C69H91N15O16 | |
| Functional Activity | Inhibits Substance P-induced sensitization. | [2] |
| Causes dose-dependent rightward shifts of the concentration-response curves for Substance P and other NK1 agonists. | [1] | |
| Depresses slow depolarizing response of ventral roots evoked by primary afferent stimulation. | [1] |
Experimental Protocols for Studying Substance P Signaling with this compound
The following protocols describe two key experimental models where this compound has been effectively utilized to investigate the role of Substance P and the NK1 receptor.
Isolated Spinal Cord Preparation of Neonatal Rats
This ex vivo model allows for the direct electrophysiological assessment of synaptic transmission in the spinal cord and the effects of pharmacological agents on neuronal excitability.
Objective: To examine the effect of this compound on primary afferent-evoked slow ventral root potentials mediated by Substance P.
Materials:
-
Sprague-Dawley rat pups (1-4 days old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 127, KCl 1.9, KH2PO4 1.2, CaCl2 2.4, MgSO4 1.3, NaHCO3 26, D-glucose 10; bubbled with 95% O2 and 5% CO2.
-
This compound solution (in aCSF)
-
Substance P solution (in aCSF)
-
Dissection tools, recording chamber, suction electrodes, amplifier, and data acquisition system.
Procedure:
-
Dissection: Anesthetize the rat pup by hypothermia. Decapitate the pup and perform a ventral laminectomy in ice-cold, oxygenated aCSF to expose the spinal cord.
-
Isolation: Carefully isolate the lumbar spinal cord (L1-L6) with attached dorsal and ventral roots.
-
Mounting: Transfer the isolated spinal cord to a recording chamber continuously perfused with oxygenated aCSF at room temperature.
-
Recording: Place suction electrodes on a lumbar ventral root (e.g., L3-L5) to record synaptic potentials.
-
Stimulation: Place a stimulating suction electrode on a corresponding dorsal root or an attached peripheral nerve (e.g., saphenous nerve).
-
Data Acquisition: Record baseline slow ventral root potentials (VRPs) evoked by low-frequency stimulation of the dorsal root (e.g., 0.05 Hz).
-
Pharmacology:
-
Bath-apply this compound (e.g., 1-10 µM) and record the effect on the evoked slow VRPs.
-
To confirm NK1 receptor involvement, apply Substance P to the bath and observe the depolarization of the ventral root. Then, co-apply this compound to assess its antagonistic effect.
-
Caption: Workflow for Isolated Spinal Cord Electrophysiology.
Mono-iodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This in vivo model is used to study the mechanisms of osteoarthritis-related pain and inflammation, where Substance P is a key mediator.
Objective: To evaluate the effect of intra-articular administration of this compound on pain behaviors and inflammatory markers in a rat model of osteoarthritis.
Materials:
-
Adult male Sprague-Dawley rats (180-200 g)
-
Mono-iodoacetate (MIA)
-
Sterile saline
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Behavioral testing equipment (e.g., von Frey filaments, incapacitance tester)
-
Reagents for tissue processing and analysis (e.g., ELISA kits for inflammatory cytokines).
Procedure:
-
Model Induction:
-
Anesthetize the rats.
-
Administer a single intra-articular injection of MIA (e.g., 1 mg in 50 µL of sterile saline) into the knee joint to induce osteoarthritis.
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intra-articular, intrathecal, or systemic) at various time points relative to MIA injection (e.g., pre- or post-MIA).
-
-
Behavioral Assessment:
-
Measure pain-related behaviors at baseline and at multiple time points after MIA injection.
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold.
-
Weight Bearing: Use an incapacitance tester to measure changes in weight distribution between the hind limbs.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect knee joint tissues, spinal cord, and dorsal root ganglia.
-
Measure levels of inflammatory markers (e.g., TNF-α, IL-1β) in the synovial fluid or tissue homogenates using ELISA.
-
Perform histological analysis of the knee joint to assess cartilage degradation.
-
Caption: Workflow for MIA-Induced Osteoarthritis Model.
Conclusion
This compound serves as an invaluable pharmacological tool for the investigation of Substance P-mediated signaling through the NK1 receptor. Its specificity and potent antagonistic activity allow for the precise dissection of the role of this pathway in various physiological and pathological processes. The experimental models and protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies of pain, inflammation, and other neurological functions involving Substance P.
References
In Vivo Effects of GR 82334 on Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of GR 82334, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, on nociception. By blocking the action of Substance P (SP), a key neuropeptide involved in pain transmission, this compound demonstrates significant anti-nociceptive and anti-hyperalgesic properties in various preclinical models of pain. This document summarizes key quantitative data, details experimental protocols, and illustrates the underlying mechanisms and workflows.
Core Concepts: The Role of the NK1 Receptor in Nociception
Nociception, the neural process of encoding noxious stimuli, is heavily modulated by the tachykinin system. Substance P, released from the central terminals of primary afferent C-fibers in the dorsal horn of the spinal cord upon noxious stimulation, binds to NK1 receptors on second-order neurons.[1][2] This binding leads to neuronal depolarization and facilitates the transmission of pain signals to higher brain centers.[3][4] The activation of NK1 receptors is implicated in both acute pain signaling and the development of central sensitization, a state of heightened neuronal excitability that contributes to chronic pain states like hyperalgesia and allodynia.[1][2] this compound, by competitively antagonizing the NK1 receptor, effectively dampens this signaling cascade, thereby reducing the perception of pain.
Quantitative Data on the Anti-Nociceptive Effects of this compound
The anti-nociceptive efficacy of this compound has been quantified in rodent models of inflammatory and neuropathic pain. The following table summarizes the key findings from a study investigating the effect of this compound in a monosodium iodoacetate (MIA)-induced osteoarthritis pain model in rats.
| Experimental Model | Administration Route | Dosage | Nociceptive Test | Measured Parameter | Result |
| MIA-induced Osteoarthritis in Rats | Intra-articular | Not Specified | von Frey Test | Paw Withdrawal Threshold (g) | Post-treatment with this compound significantly prevented the reduction in paw withdrawal threshold compared to the control group.[5] |
Detailed Experimental Protocols
Osteoarthritis-Induced Mechanical Allodynia in Rats
This protocol is based on the methodology described by Kim et al. (2025) to assess the effect of this compound on mechanical allodynia in an osteoarthritis model.[5]
Objective: To evaluate the ability of this compound to reverse mechanical hyperalgesia in a rat model of osteoarthritis pain.
Materials:
-
Male Sprague-Dawley rats
-
Monosodium iodoacetate (MIA)
-
This compound
-
Anesthetics (e.g., isoflurane)
-
Electronic von Frey apparatus
Procedure:
-
Induction of Osteoarthritis: Anesthetize the rats. Induce osteoarthritis via a single intra-articular injection of MIA into the knee joint.
-
Drug Administration: this compound is administered intra-articularly either 30 minutes before (pre-treatment) or 1 day after (post-treatment) the MIA injection.[5]
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rats on a wire mesh surface and allow them to acclimate.[6][7]
-
Use an electronic von Frey apparatus to apply a gradually increasing mechanical force to the plantar surface of the hind paw.[8]
-
The paw withdrawal threshold is defined as the force in grams at which the rat withdraws its paw.
-
Measure the paw withdrawal threshold at baseline and at specified time points after MIA and this compound administration.
-
Formalin-Induced Inflammatory Pain
This is a standard protocol to assess the efficacy of compounds against inflammatory pain.
Objective: To determine the effect of this compound on the nociceptive behaviors induced by intraplantar formalin injection.
Materials:
-
Mice or rats
-
Formalin solution (e.g., 1-5%)
-
This compound
-
Observation chambers with a mirror placed at a 45-degree angle for clear viewing of the paws.
Procedure:
-
Acclimation: Place the animals in the observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, intrathecal) at a specified time before the formalin injection.
-
Induction of Nociception: Inject a dilute formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes), representing direct nociceptor activation, and the late phase (15-30 minutes), reflecting inflammatory processes and central sensitization.[9][10]
Hot Plate Test for Thermal Nociception
This protocol assesses the response to a thermal stimulus.
Objective: To evaluate the effect of this compound on the latency to respond to a noxious thermal stimulus.
Materials:
-
Mice or rats
-
Hot plate apparatus with adjustable temperature
-
This compound
Procedure:
-
Baseline Latency: Place each animal on the hot plate, maintained at a constant temperature (e.g., 55°C), and measure the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time is pre-determined to prevent tissue damage.[11]
-
Drug Administration: Administer this compound.
-
Post-Drug Latency: At various time points after drug administration, place the animal back on the hot plate and measure the response latency. An increase in latency indicates an anti-nociceptive effect.[12]
Visualizing Mechanisms and Workflows
Signaling Pathways
The binding of Substance P to the NK1 receptor on dorsal horn neurons initiates a cascade of intracellular events that contribute to neuronal excitability and pain transmission.
References
- 1. [Why are substance P(NK1)-receptor antagonists ineffective in pain treatment?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P-neurokinin 1 receptor signal involves the development of osteoarthritis-induced chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Measuring Changes in Tactile Sensitivity in the Hind Paw of Mice Using an Electronic von Frey Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Hot plate test [panlab.com]
- 12. A modified hot-plate test sensitive to mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GR 82334 in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of inflammatory cells. A key mediator of this response is Substance P (SP), which exerts its effects primarily through the neurokinin-1 (NK-1) receptor. GR 82334 is a potent and specific antagonist of the NK-1 receptor, making it a critical tool for investigating the mechanisms of neurogenic inflammation and a potential therapeutic agent for inflammatory disorders. This technical guide provides an in-depth overview of the role of this compound in neurogenic inflammation, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and key signaling pathways.
Core Mechanism of Action
This compound is a competitive antagonist of the tachykinin NK-1 receptor.[1] Its primary role in mitigating neurogenic inflammation stems from its ability to block the binding of Substance P to this receptor. The activation of C-fibers, a type of sensory neuron, by noxious stimuli triggers the release of SP. SP then binds to NK-1 receptors on various cells, including endothelial and mast cells, initiating a cascade of events that result in the cardinal signs of inflammation. By occupying the NK-1 receptor binding site, this compound prevents SP-mediated signaling, thereby inhibiting downstream inflammatory processes.
Quantitative Data: Antagonistic Potency of this compound
The potency of this compound as an NK-1 receptor antagonist has been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data regarding its functional antagonism of Substance P-induced responses.
| Parameter | Value | Experimental System | Reference |
| Functional Antagonism | 1-3 µM caused dose-dependent rightward shifts of the concentration-response curves for substance P. | Isolated spinal cord of the neonatal rat | [2] |
| In vivo efficacy | 1 nmol (intrathecal) blocked chemocnociceptive micturition reflex. | Rat model | [1] |
| In vivo efficacy | Doses >100 nM (intrathecal) increased heat-induced foot withdrawal latency. | Mouse model | [1] |
Signaling Pathways in Neurogenic Inflammation
The binding of Substance P to the NK-1 receptor initiates a well-defined signaling cascade that drives the vascular changes characteristic of neurogenic inflammation. This compound acts by interrupting this pathway at its inception.
Experimental Protocols
Mustard Oil-Induced Neurogenic Inflammation in the Rat Paw
This model is used to induce a localized neurogenic inflammatory response.
Materials:
-
Male Wistar rats (200-250 g)
-
Mustard oil (Allyl isothiocyanate)
-
Mineral oil
-
Evans blue dye (2% w/v in saline)
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Spectrophotometer
Procedure:
-
Anesthetize the rat.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, intravenous). The dosage and timing of administration should be determined based on the study design.
-
Inject Evans blue dye (50 mg/kg) intravenously via the tail vein to quantify plasma extravasation.
-
After a circulation period of approximately 5 minutes, apply a solution of 5% mustard oil in mineral oil topically to the dorsal surface of one hind paw. The contralateral paw receives mineral oil only and serves as a control.
-
After a predetermined time (e.g., 30 minutes), euthanize the animal and dissect the paw tissues.
-
Extract the Evans blue dye from the tissue using formamide.
-
Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract at 620 nm using a spectrophotometer.
-
Compare the amount of dye extravasation between the mustard oil-treated and control paws, and between the this compound-treated and vehicle-treated groups.
Quantification of Plasma Extravasation using Evans Blue Dye
This protocol details the extraction and quantification of Evans blue dye from tissues.
Materials:
-
Tissue samples from the inflammation model
-
Formamide
-
Spectrophotometer
-
Homogenizer
Procedure:
-
Weigh the collected tissue samples.
-
Add a known volume of formamide to each tissue sample (e.g., 1 ml per 100 mg of tissue).
-
Homogenize the tissue in formamide.
-
Incubate the homogenate at 50-60°C for 18-24 hours to extract the Evans blue dye.
-
Centrifuge the samples to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm.
-
Calculate the concentration of Evans blue in the supernatant using a standard curve.
-
Express the results as µg of Evans blue per gram of tissue.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a model of neurogenic inflammation.
Conclusion
This compound serves as an invaluable pharmacological tool for the study of neurogenic inflammation. Its high specificity and potency as an NK-1 receptor antagonist allow for the precise dissection of the roles of Substance P in this complex process. The experimental models and protocols described herein provide a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the SP/NK-1R pathway in a variety of inflammatory conditions. Further research utilizing this compound and similar antagonists will continue to elucidate the intricate mechanisms of neurogenic inflammation and pave the way for novel anti-inflammatory therapies.
References
An In-Depth Technical Guide to the Pharmacology of GR 82334
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 82334 is a potent and specific peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] As a member of the tachykinin receptor antagonist family, it has been instrumental in elucidating the physiological roles of Substance P (SP), the primary endogenous ligand for the NK1 receptor.[3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound functions as a competitive antagonist at the NK1 receptor.[2] This means it binds to the same site as the endogenous agonist, Substance P, but does not activate the receptor. By occupying the binding site, this compound prevents Substance P from binding and initiating the downstream signaling cascade. This antagonistic action has been demonstrated in various in vitro and in vivo models, where this compound effectively blocks the physiological effects mediated by NK1 receptor activation, such as neuronal depolarization and smooth muscle contraction.[2][4]
Quantitative Pharmacological Data
Table 1: Functional Antagonism of this compound at the NK1 Receptor
| Parameter | Value (Estimated) | Assay System | Agonist | Reference |
| pA2 | ~6.5 | Isolated neonatal rat spinal cord (ventral root depolarization) | Substance P | [2] |
Note: The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. The value provided is an estimation based on the reported dose-dependent antagonism.
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₉H₉₁N₁₅O₁₆ |
| Molecular Weight | 1386.57 g/mol |
| Class | Peptide, Physalaemin analogue |
Experimental Protocols
Functional Antagonism in Isolated Spinal Cord Preparation
This protocol is based on the methodology used to assess the functional antagonism of this compound on Substance P-induced depolarization in the neonatal rat spinal cord.[2]
Objective: To determine the potency of this compound as an NK1 receptor antagonist by measuring its ability to inhibit agonist-induced ventral root depolarization.
Materials:
-
Neonatal Wistar rats (1-4 days old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 127, KCl 1.9, KH₂PO₄ 1.2, CaCl₂ 2.4, MgSO₄ 1.3, NaHCO₃ 26, glucose 10; gassed with 95% O₂ and 5% CO₂.
-
Substance P (agonist)
-
This compound (antagonist)
-
Dissection microscope and tools
-
Recording chamber with perfusion system
-
Suction electrodes
-
Amplifier and data acquisition system
Procedure:
-
Preparation of the Spinal Cord:
-
Anesthetize neonatal rats by hypothermia and decapitate.
-
Isolate the spinal cord by ventral laminectomy in ice-cold, oxygenated aCSF.
-
Transfer the isolated spinal cord to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 27°C).
-
-
Electrophysiological Recording:
-
Place a suction electrode on a lumbar ventral root (e.g., L3-L5) to record depolarizing responses.
-
Record a stable baseline potential.
-
-
Agonist Concentration-Response Curve:
-
Apply increasing concentrations of Substance P to the bath and record the peak depolarization of the ventral root potential for each concentration.
-
Wash the preparation with aCSF between agonist applications until the baseline potential is restored.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound (e.g., 1-3 µM) into the perfusing aCSF and incubate for a sufficient period to allow for receptor equilibration.[2]
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
While maintaining the presence of this compound, repeat the Substance P concentration-response curve.
-
-
Data Analysis:
-
Plot the agonist concentration-response curves in the absence and presence of this compound.
-
Determine the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
-
Calculate the pA2 value using the Schild equation.
-
Radioligand Binding Assay (General Protocol)
While a specific protocol for determining the Ki of this compound is not available, the following general protocol outlines the principles of a competitive radioligand binding assay for an NK1 receptor antagonist.
Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Source of NK1 receptors (e.g., cell membranes from a cell line expressing the human NK1 receptor, or brain tissue homogenates).
-
Radiolabeled NK1 receptor ligand (e.g., [³H]Substance P or a specific radiolabeled antagonist).
-
Unlabeled Substance P (for determining non-specific binding).
-
This compound (test compound).
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell or tissue source in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a series of tubes, add a fixed amount of the membrane preparation.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled Substance P).
-
-
Incubation:
-
Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Tachykinin NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[3][5] Antagonism by this compound blocks the initiation of this signaling cascade.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Isolated Spinal Cord Preparation
The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on the isolated spinal cord.
Caption: Workflow for assessing this compound antagonism in isolated spinal cord.
In Vivo Pharmacology
In vivo studies have further characterized the antagonist properties of this compound. In rats, intrathecal administration of this compound has been shown to block the chemonociceptive micturition reflex induced by capsaicin.[1] Additionally, it has been observed to increase the heat-induced foot withdrawal latency in mice at doses greater than 100 nM, indicating an antinociceptive effect.[1] These findings support the role of NK1 receptors in pain and visceral reflexes.
Pharmacokinetics (ADME)
Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the literature. However, as a peptide-based antagonist, its pharmacokinetic profile is likely to share characteristics with other similar compounds.
Generally, peptide-based drugs exhibit:
-
Absorption: Poor oral bioavailability due to enzymatic degradation in the gastrointestinal tract and low permeability across the intestinal mucosa. They are typically administered parenterally (e.g., intravenously or subcutaneously).
-
Distribution: Distribution is often limited to the extracellular fluid due to their size and polarity.
-
Metabolism: Susceptible to proteolysis by peptidases and proteases present in the plasma and various tissues.
-
Excretion: Renal filtration is a common route of elimination for smaller peptides.
The specific modifications in the structure of this compound, such as the spiro-gamma-lactam, may confer some resistance to peptidase degradation compared to endogenous peptides.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of GR82334, a tachykinin NK1 receptor antagonist, in the isolated spinal cord of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of NK1 receptor antagonists in the exploration of physiological functions of substance P and neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enantiomers of GR 82334 and Their Specific Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a framework for the evaluation of the specific activities of GR 82334 enantiomers. It outlines the detailed experimental protocols for determining their binding affinities at the NK1 receptor and for quantifying their functional antagonism of Substance P-induced signaling. Furthermore, it presents templates for data presentation and visualization to facilitate a direct comparison of the enantiomers' pharmacological profiles, which would be essential for any drug development program focused on this compound.
Introduction to this compound and the NK1 Receptor
The neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including:
-
Nociception: Transmission of pain signals from the periphery to the central nervous system.
-
Inflammation: Neurogenic inflammation in various tissues.
-
Emesis: The vomiting reflex, particularly chemotherapy-induced nausea and vomiting.
-
Anxiety and Depression: Modulation of mood and stress responses.
This compound is a high-affinity antagonist for the NK1 receptor. Its therapeutic potential lies in its ability to block the effects of Substance P, thereby mitigating the downstream signaling cascades associated with the conditions listed above. Given the stereospecific nature of drug-receptor interactions, it is highly probable that one enantiomer of this compound is significantly more active than the other (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to off-target effects. A thorough characterization of the individual enantiomers is therefore a critical step in its development as a therapeutic agent.
Data Presentation: Comparative Activities of this compound Enantiomers
To facilitate a clear comparison of the pharmacological properties of the this compound enantiomers, all quantitative data should be summarized in structured tables. The following templates are provided for the presentation of key binding and functional activity parameters.
Table 1: Comparative Binding Affinity of this compound Enantiomers at the Human NK1 Receptor
| Compound | Ki (nM) | IC50 (nM) | Hill Slope |
| (+)-GR 82334 | Data Not Available | Data Not Available | Data Not Available |
| (-)-GR 82334 | Data Not Available | Data Not Available | Data Not Available |
| (±)-GR 82334 (racemate) | Data Not Available | Data Not Available | Data Not Available |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values are critical measures of binding affinity. The Hill slope provides information about the nature of the binding interaction.
Table 2: Comparative Functional Antagonism of this compound Enantiomers against Substance P-induced Calcium Mobilization
| Compound | pA2 | IC50 (nM) | Schild Slope |
| (+)-GR 82334 | Data Not Available | Data Not Available | Data Not Available |
| (-)-GR 82334 | Data Not Available | Data Not Available | Data Not Available |
| (±)-GR 82334 (racemate) | Data Not Available | Data Not Available | Data Not Available |
Note: The pA2 value is a measure of the potency of a competitive antagonist. The Schild slope is used to determine the nature of the antagonism (a slope of 1 is indicative of competitive antagonism).
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the specific activities of the this compound enantiomers.
Enantiomeric Separation of this compound
A prerequisite for determining the specific activities of the enantiomers is their separation from the racemic mixture.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is required. The specific column choice would need to be optimized.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), is used. The ratio of the solvents is critical for achieving optimal separation and would require empirical determination.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Fraction Collection: Once the separation method is established, the individual enantiomeric peaks are collected.
-
Purity Analysis: The enantiomeric purity of the collected fractions should be assessed using the same chiral HPLC method.
NK1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the this compound enantiomers for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Substance P or another suitable high-affinity NK1 receptor radioligand.
-
Non-specific binding control: A high concentration of unlabeled Substance P or another potent NK1 receptor antagonist.
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compounds ((+)-GR 82334, (-)-GR 82334, or (±)-GR 82334).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Substance P-Induced Calcium Mobilization Assay
This functional assay measures the ability of the this compound enantiomers to antagonize the intracellular calcium increase induced by Substance P, a downstream effect of NK1 receptor activation.
Materials:
-
A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Substance P.
-
Assay Buffer: A balanced salt solution (e.g., Hank's Balanced Salt Solution) with calcium and magnesium.
-
A fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).
Protocol:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Pre-incubation: Add varying concentrations of the test compounds ((+)-GR 82334, (-)-GR 82334, or (±)-GR 82334) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Substance P Stimulation: Use the automated injector of the fluorescence plate reader to add a fixed concentration of Substance P (typically the EC80 concentration to ensure a robust signal) to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of Substance P. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The ability of the this compound enantiomers to inhibit the Substance P-induced calcium signal is quantified. The IC50 values for functional antagonism are determined by non-linear regression. For competitive antagonists, a Schild analysis can be performed by generating concentration-response curves to Substance P in the presence of increasing concentrations of the antagonist to determine the pA2 value.
Mandatory Visualizations
Signaling Pathway
Caption: NK1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow
Caption: Workflow for the Separation and Pharmacological Evaluation of this compound Enantiomers.
Conclusion
The comprehensive characterization of the individual enantiomers of this compound is a scientifically crucial and commercially necessary step in its potential development as a therapeutic agent. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting such an investigation. The elucidation of the stereoselective pharmacology of this compound will not only identify the eutomer, allowing for the development of a more potent and potentially safer single-enantiomer drug, but will also contribute to a deeper understanding of the molecular interactions between ligands and the NK1 receptor. The absence of such data in the current public domain highlights a significant opportunity for further research in this area.
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Tachykinin Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed protocols for the in vitro characterization of tachykinin receptor antagonists. While the query specifically mentioned GR 82334, it is important to note that this compound is primarily reported as a selective tachykinin NK1 receptor antagonist[1][2][3]. The protocols outlined below are standard methods for characterizing tachykinin receptor antagonists, such as those targeting the NK3 receptor, and can be adapted for the study of compounds like this compound against its specific target.
The tachykinin family of neuropeptides includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), which exert their effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3, respectively[4]. The tachykinin NK3 receptor is a Gq-protein coupled receptor that, upon activation by its endogenous ligand NKB, stimulates phospholipase C (PLC)[4][5][6]. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively[5][6]. This signaling pathway is a key target for the development of antagonists for various therapeutic indications[7][8][9].
Key In Vitro Assays
The in vitro characterization of a tachykinin receptor antagonist typically involves a series of assays to determine its binding affinity, functional potency, and mechanism of action. The two primary assays are:
-
Radioligand Binding Assay: To determine the affinity of the antagonist for the receptor (Ki value).
-
Functional Assay (Calcium Flux): To measure the antagonist's ability to inhibit the receptor's signaling in response to an agonist (IC50 and pA2 values).
Data Presentation
The quantitative data obtained from these assays should be summarized for clear comparison. Below are example tables populated with representative data for a hypothetical NK3 receptor antagonist.
Table 1: Radioligand Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) |
| This compound | Human NK1 | [³H]-Substance P | Data not available |
| Example NK3 Antagonist | Human NK3 | [³H]-Senktide | 5.2 |
| Osanetant | Human NK3 | [¹²⁵I]-NKB | 1.8 |
| Talnetant | Human NK3 | [¹²⁵I]-NKB | 0.97 |
Table 2: Functional Antagonist Potency (Calcium Flux Assay)
| Compound | Agonist | pA2 | IC50 (nM) | Hill Slope |
| This compound (vs NK1) | Substance P | Data not available | Data not available | Data not available |
| Example NK3 Antagonist | Senktide | 8.5 | 3.1 | -1.0 |
| Fezolinetant | Neurokinin B | Data not available | 19.9 | -0.9 |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the tachykinin receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human tachykinin receptor (e.g., CHO-hNK3).
-
Radioligand (e.g., [³H]-Senktide for NK3).
-
Test compound (e.g., this compound or other antagonists).
-
Non-specific binding control (a high concentration of a known, non-radiolabeled antagonist, e.g., 1 µM Talnetant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Plate Setup: In a 96-well plate, add the assay buffer, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium[10].
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve fit.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (Calcium Flux)
This protocol measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.
Materials:
-
A cell line stably expressing the human tachykinin receptor (e.g., CHO-hNK3 or HEK293-hNK3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[11].
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist (e.g., Senktide for NK3).
-
Test compound (e.g., this compound).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer. Pluronic F-127 can be included to aid in dye dispersal.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark[11].
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist at a fixed concentration (typically EC80) into the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the test compound.
-
Determine the IC50 value from the curve fit.
-
The pA2 value can be determined using a Schild analysis if the antagonist is competitive.
-
Visualizations
Signaling Pathway Diagram
Caption: Tachykinin NK3 Receptor Signaling Pathway.
Experimental Workflow Diagram
References
- 1. Pharmacological characterization of GR82334, a tachykinin NK1 receptor antagonist, in the isolated spinal cord of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tachykinin receptor - Wikipedia [en.wikipedia.org]
- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 8. womensmentalhealth.org [womensmentalhealth.org]
- 9. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. bu.edu [bu.edu]
Application Notes and Protocols: Solubility of GR 82334
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 82334 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in numerous physiological and pathological processes, including pain transmission, inflammation, and mood regulation. Due to its therapeutic potential in treating conditions such as chemotherapy-induced nausea and vomiting, depression, and inflammatory diseases, understanding the physicochemical properties of this compound, particularly its solubility, is crucial for its formulation and application in preclinical and clinical research.
This document provides detailed information on the solubility of this compound in various common laboratory solvents, a comprehensive protocol for solubility determination, and a diagram of the NK1 receptor signaling pathway.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Proper solvent selection is essential for the preparation of stock solutions and formulations for in vitro and in vivo studies. The table below summarizes the available solubility data for this compound.
| Solvent | Quantitative Solubility | Molarity (at max solubility) | Qualitative Description |
| Water | 1 mg/mL | ~0.72 mM | Soluble |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Expected to be soluble based on common use for similar compounds. |
| Ethanol | Data not available | Data not available | Expected to be sparingly soluble to soluble. |
| Methanol | Data not available | Data not available | Expected to be sparingly soluble to soluble. |
Note: The molarity was calculated using the molecular weight of this compound (approximately 1386.57 g/mol ). Further empirical testing is recommended to determine the precise solubility in organic solvents.
Tachykinin NK1 Receptor Signaling Pathway
This compound exerts its pharmacological effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling cascades. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular events. These signaling pathways are pivotal in mediating the diverse biological functions associated with Substance P.
Figure 1: Simplified signaling pathway of the Tachykinin NK1 Receptor.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents using the shake-flask method. This method is widely accepted and provides a reliable measure of a compound's solubility at a given temperature.
Materials
-
This compound powder
-
Selected solvents (e.g., Water, DMSO, Ethanol, Methanol)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Calibrated analytical balance
-
Pipettes and tips
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Experimental Workflow
Figure 2: Experimental workflow for solubility determination.
Procedure
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO) at a known high concentration.
-
Perform serial dilutions to generate a series of standards with known concentrations.
-
Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to construct a standard curve of response versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of this compound powder to a pre-weighed vial. The amount should be more than what is expected to dissolve.
-
Record the exact weight of the compound added.
-
Add a precise volume of the test solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm).
-
Allow the mixture to equilibrate for a predetermined period. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached. Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points.
-
-
Sample Processing:
-
At each time point, carefully remove an aliquot of the suspension.
-
Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 10,000 x g for 10 minutes).
-
Immediately after centrifugation, carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the diluted samples using the same analytical method as for the standard curve.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted samples by interpolating from the standard curve.
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Conclusion
The information and protocols provided in this document are intended to guide researchers in the effective use of this compound. While the aqueous solubility is established, further experimental determination of its solubility in common organic solvents is recommended for specific applications. The detailed protocol for solubility determination and the overview of the NK1 receptor signaling pathway will aid in the design and interpretation of experiments involving this important research compound.
Application Notes and Protocols for GR 82334 in Isolated Spinal Cord Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 82334 is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor. The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in nociceptive signaling within the spinal cord. NKB is the endogenous ligand for the NK3 receptor, and its activation is implicated in the modulation of synaptic transmission and neuronal excitability in the dorsal horn, a key region for processing pain signals.[1][2] The use of this compound in isolated spinal cord preparations allows for the precise investigation of the role of the NK3 receptor in spinal sensory processing, making it a valuable tool for pain research and the development of novel analgesic drugs.
These application notes provide detailed protocols for the use of this compound in isolated spinal cord preparations, along with expected outcomes and data presentation guidelines.
Data Presentation
The following table summarizes the key quantitative data derived from electrophysiological experiments using this compound in isolated spinal cord preparations. These values are based on typical findings in the literature for NK3 receptor antagonists and may require optimization for specific experimental conditions.
| Parameter | Value | Description |
| This compound Concentration Range | 100 nM - 10 µM | Effective concentration for blocking NK3 receptor-mediated effects. |
| Agonist (Senktide or NKB) Concentration | 10 nM - 1 µM | Concentration range for inducing NK3 receptor-mediated responses. |
| Perfusion Rate | 2-3 mL/min | Rate of artificial cerebrospinal fluid (aCSF) perfusion for maintaining tissue viability. |
| Recording Temperature | 30-32°C | Optimal temperature for recording stable electrophysiological responses. |
| Stimulation Frequency | 0.1 - 1 Hz | Frequency for evoking synaptic responses in dorsal horn neurons. |
| Antagonist Pre-incubation Time | 15-20 min | Duration of this compound application prior to agonist application or synaptic stimulation. |
Experimental Protocols
Preparation of Isolated Spinal Cord Slices
This protocol describes the preparation of transverse spinal cord slices from rodents, suitable for electrophysiological recordings.
Materials:
-
Young adult or neonatal rodents (e.g., Sprague-Dawley rats)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Petri dishes
-
Ice-cold, oxygenated (95% O2 / 5% CO2) low-sodium artificial cerebrospinal fluid (aCSF) containing (in mM): 100 choline chloride, 13 NaCl, 3 KCl, 1 NaH2PO4, 25 NaHCO3, 11 D-glucose, 1 CaCl2, and 5 MgCl2.[3]
-
Standard oxygenated aCSF containing (in mM): 113 NaCl, 3 KCl, 1 NaH2PO4, 25 NaHCO3, 11 D-glucose, 2 CaCl2, and 1 MgCl2.[3]
Procedure:
-
Anesthetize the animal following approved institutional guidelines.
-
Perform a laminectomy to expose the lumbar spinal cord.
-
Carefully excise the desired length of the spinal cord and immediately transfer it to ice-cold, oxygenated low-sodium aCSF.
-
Remove the dura mater and pia-arachnoid membranes under a dissecting microscope.
-
Mount the spinal cord segment onto a vibratome stage using cyanoacrylate glue.
-
Cut transverse slices (300-500 µm thick) in the ice-cold, oxygenated low-sodium aCSF.
-
Transfer the slices to a holding chamber containing standard oxygenated aCSF and allow them to recover for at least 1 hour at room temperature before recording.
Electrophysiological Recording
This protocol outlines the procedure for whole-cell patch-clamp recordings from dorsal horn neurons.
Materials:
-
Prepared spinal cord slices
-
Recording chamber
-
Microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA; pH adjusted to 7.2-7.3)
-
This compound stock solution (in DMSO or water)
-
NK3 receptor agonist (e.g., Senktide or Neurokinin B) stock solution
Procedure:
-
Transfer a spinal cord slice to the recording chamber and continuously perfuse with oxygenated standard aCSF at 30-32°C.
-
Identify dorsal horn neurons (e.g., in Laminae I-II) using the microscope.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline synaptic activity or membrane potential.
-
To investigate the effect of this compound on NK3 receptor-mediated responses, first apply an NK3 agonist (e.g., 100 nM Senktide) to elicit a response (e.g., membrane depolarization or increased firing rate).
-
Wash out the agonist.
-
Pre-incubate the slice with this compound (e.g., 1 µM) for 15-20 minutes.
-
Re-apply the NK3 agonist in the presence of this compound and record the response. A significant reduction or block of the agonist-induced response indicates NK3 receptor antagonism.
-
To study the role of endogenous NKB, record spontaneous or evoked synaptic activity before and after the application of this compound. A change in synaptic transmission upon this compound application suggests a role for endogenous NKB in modulating that synapse.
Visualization of Pathways and Workflows
Signaling Pathway of Neurokinin B in the Spinal Dorsal Horn
The following diagram illustrates the signaling pathway of Neurokinin B (NKB) in the dorsal horn and the point of action for this compound. Nociceptive primary afferent neurons release NKB, which binds to NK3 receptors on postsynaptic dorsal horn neurons. This activation leads to neuronal depolarization and increased excitability, contributing to the transmission of pain signals. This compound acts as an antagonist at the NK3 receptor, blocking the effects of NKB.
Caption: NKB signaling in the dorsal horn and this compound antagonism.
Experimental Workflow for Testing this compound
The following diagram outlines the logical flow of an experiment to test the efficacy of this compound in an isolated spinal cord preparation.
Caption: Workflow for evaluating this compound's antagonist activity.
References
Application of GR 82334 in Bladder Contraction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 82334 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. Tachykinins, such as Substance P (SP), are neuropeptides involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. In the urinary bladder, SP, acting through the NK1 receptor, is known to induce contraction of the detrusor smooth muscle. This makes the NK1 receptor a potential therapeutic target for bladder-related disorders characterized by detrusor overactivity. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the role of the NK1 receptor in bladder contraction, making it a valuable resource for researchers in urology, pharmacology, and drug development.
Data Presentation
The inhibitory effects of this compound on agonist-induced bladder smooth muscle contraction can be quantified to determine its potency. The following table summarizes the antagonist potency of this compound from in vitro studies.
| Antagonist | Agonist | Preparation | Parameter | Value |
| This compound | Septide | Rat Isolated Urinary Bladder | pKB | 7.01 |
pKB is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Signaling Pathways
The contraction of bladder smooth muscle is a complex process initiated by various stimuli that converge on a final common pathway of actin-myosin interaction. The tachykinin NK1 receptor, a G-protein coupled receptor (GPCR), plays a significant role in this process.
Tachykinin NK1 Receptor Signaling Pathway in Bladder Smooth Muscle
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade within the bladder smooth muscle cell. This process is primarily mediated through the Gq/11 family of G-proteins.
Upon activation, Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ is a primary driver of smooth muscle contraction. Simultaneously, DAG activates protein kinase C (PKC), which can further contribute to the contractile response by phosphorylating various downstream targets involved in the contractile machinery.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on bladder contraction.
In Vitro Bladder Strip Contraction Assay
This assay is a fundamental method for assessing the contractility of bladder smooth muscle and the effects of pharmacological agents.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7)
-
This compound
-
Substance P (or other NK1 receptor agonist)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection tools
Protocol:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Immediately excise the urinary bladder and place it in ice-cold Krebs solution.
-
Carefully remove any adhering connective and fatty tissue.
-
Open the bladder longitudinally and cut into parallel strips (approximately 2 mm wide and 10 mm long).
-
-
Mounting the Tissue:
-
Mount the bladder strips vertically in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g to each strip and allow them to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. Wash the tissues and allow them to return to baseline.
-
To determine the effect of this compound, pre-incubate the bladder strips with the desired concentration of this compound for a specified period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to Substance P in the absence (control) and presence of different concentrations of this compound.
-
Record the contractile responses until a maximal effect is achieved at each agonist concentration.
-
-
Data Analysis:
-
Measure the amplitude of the contractile responses.
-
Construct concentration-response curves by plotting the response as a percentage of the maximal response against the logarithm of the agonist concentration.
-
Calculate the pA2 value for this compound using a Schild plot analysis to quantify its antagonist potency.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro bladder strip contraction assay.
Conclusion
This compound serves as an indispensable pharmacological tool for elucidating the role of the NK1 receptor in bladder physiology and pathophysiology. The provided protocols and signaling pathway information offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the mechanisms of bladder contraction and exploring novel therapeutic strategies for bladder disorders. The quantitative data and detailed methodologies presented herein are intended to facilitate reproducible and robust scientific inquiry in this important area of research.
Application Notes and Protocols for GR 82334 in Rodent Models of Pain and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 82334 is a potent and selective non-peptide antagonist of the Tachykinin Neurokinin 1 (NK1) receptor.[1] The NK1 receptor and its endogenous ligand, Substance P (SP), are key players in the transmission of nociceptive signals and the neurogenic inflammatory process.[1][2] SP released from primary afferent fibers activates NK1 receptors on second-order neurons in the spinal cord and on peripheral tissues, contributing to the central sensitization and peripheral inflammation associated with persistent pain states.[2][3] Consequently, this compound, by blocking the action of SP at the NK1 receptor, presents a valuable pharmacological tool for investigating the pathophysiology of pain and inflammation and for the preclinical assessment of novel analgesic and anti-inflammatory therapies.
These application notes provide a comprehensive overview of the use of this compound in established rodent models of inflammatory and nociceptive pain, including detailed experimental protocols, a summary of its biological effects, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound in Rodent Models
The following tables summarize the quantitative data on the effects of this compound in a key rodent model of inflammatory pain.
Table 1: Effects of Intra-articular this compound in the Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats
| Parameter | Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |
| Edema | MIA-induced OA in rats | 10µM/30µl | Intra-articular | Significantly reduced edema in the ipsilateral hind-limb on days 2 and 3 post-MIA injection. | [4] |
| Mechanical Allodynia (Paw Withdrawal Threshold) | MIA-induced OA in rats | 10µM/30µl | Intra-articular | Inhibited the development of mechanical allodynia when administered either before or after MIA injection. | [4] |
| Knee Bending Score | MIA-induced OA in rats | Not specified | Intra-articular | Reduced knee bending scores, indicating improved joint function. | [1] |
| Pro-inflammatory Mediators (Knee Joint) | MIA-induced OA in rats | Not specified | Intra-articular | Suppressed the expression of CGRP, SP, CCL2, TNFα, IL-1β, and IL-6 at 14 days post-MIA. | [1] |
| Pro-inflammatory Mediators (Dorsal Root Ganglion) | MIA-induced OA in rats | Not specified | Intra-articular | Reduced the expression of pro-inflammatory factors and M1 macrophage activation. | [1] |
| Pro-inflammatory Mediators (Spinal Dorsal Horn) | MIA-induced OA in rats | Not specified | Intra-articular | Decreased the expression of CGRP, SP, pro-inflammatory factors, and microglial activation. | [1] |
Experimental Protocols
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model
This model mimics the cartilage degradation and pain-related behaviors observed in human osteoarthritis.[5][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200 g)
-
Monosodium iodoacetate (MIA) (Sigma-Aldrich, Cat. #I2512)
-
Sterile saline (0.9% NaCl)
-
Isoflurane for anesthesia
-
Insulin syringes (30G)
-
This compound
-
Vehicle for this compound (e.g., sterile saline, DMSO)
-
Calipers for measuring knee joint diameter
-
Von Frey filaments for assessing mechanical allodynia
Protocol:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 3°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 7 days before the experiment.
-
MIA Preparation: Dissolve MIA in sterile saline to the desired concentration (e.g., 2 mg/50 µl or 4 mg/50 µl).[4][7] Prepare fresh on the day of injection.
-
Induction of Osteoarthritis:
-
Anesthetize the rat using isoflurane (2-3% in O₂).
-
Shave and disinfect the right knee joint area.
-
Make a small incision over the patellar ligament to expose the intra-articular space.
-
Flex the knee to a 90° angle.
-
Perform a single intra-articular injection of the MIA solution (e.g., 50 µl) into the knee joint using a 30G insulin syringe.[5][6]
-
The sham group receives an equivalent volume of sterile saline.
-
-
This compound Administration:
-
Assessment of Pain and Inflammation:
-
Edema: Measure the mediolateral diameter of the knee joint using calipers at baseline and at various time points post-MIA injection (e.g., daily for the first week).
-
Mechanical Allodynia (Paw Withdrawal Threshold - PWT): Assess the PWT using von Frey filaments on the plantar surface of the ipsilateral hind paw. The threshold is the lowest force that elicits a paw withdrawal response.[4] Measurements are typically taken at baseline and at regular intervals (e.g., every 3-4 days) for up to 28 days.
-
Knee Bending Score: Evaluate the animal's reluctance to bend the knee joint, often using a scoring system.
-
-
Biochemical Analysis (Optional): At the end of the study, euthanize the animals and collect knee joint tissue, dorsal root ganglia (L3-L5), and spinal dorsal horn tissue for analysis of inflammatory mediators (e.g., CGRP, SP, cytokines) by techniques such as ELISA, Western blot, or immunohistochemistry.[1]
Formalin Test
The formalin test is a model of tonic chemical pain that elicits a biphasic nociceptive response. The early phase (Phase I) is due to direct activation of nociceptors, while the late phase (Phase II) involves inflammatory processes and central sensitization.[8][9]
Materials:
-
Male Sprague-Dawley or Wistar rats or mice
-
Formalin solution (1-5% in sterile saline)
-
Plexiglass observation chambers with a mirror placed at a 45-degree angle underneath for clear observation of the paws.[4]
-
Syringes (30G)
-
This compound
-
Vehicle for this compound
-
Timer
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the observation chambers for at least 20-30 minutes before the experiment.[8]
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, intrathecal) at a predetermined time before the formalin injection.
-
Formalin Injection:
-
Gently restrain the animal.
-
Inject a standard volume (e.g., 50 µl) of formalin solution subcutaneously into the plantar surface of the right hind paw.[8]
-
-
Observation and Scoring:
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time spent in nociceptive behaviors (licking, flinching, biting the injected paw) for a total period of up to 60 minutes.
-
Phase I: Typically scored from 0 to 5 minutes post-injection.[8]
-
Phase II: Typically scored from 15 to 60 minutes post-injection.[8]
-
A weighted pain score can also be calculated based on the intensity of the behaviors.
-
Capsaicin-Induced Pain Model
Capsaicin, the pungent component of chili peppers, directly activates TRPV1 receptors on nociceptive sensory neurons, leading to acute pain and neurogenic inflammation.[10]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Capsaicin (Sigma-Aldrich)
-
Vehicle for capsaicin (e.g., saline containing 10% ethanol and 10% Tween 80)
-
Syringes (30G)
-
This compound
-
Vehicle for this compound
-
Observation chambers
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the observation chambers before the experiment.
-
This compound Administration: Administer this compound or vehicle via the desired route at a predetermined time before the capsaicin injection.
-
Capsaicin Injection:
-
Inject a standard volume (e.g., 20-50 µl) of capsaicin solution (e.g., 1.5 µg in 50 µl) subcutaneously into the plantar surface of the hind paw or into the vibrissa pad for orofacial pain models.[11]
-
-
Observation and Scoring:
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time spent in nociceptive behaviors (e.g., licking, flinching, lifting the injected paw, or grooming the face for orofacial models) for a defined period (e.g., 5-15 minutes) immediately following the injection.
-
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway in Nociception
Caption: Substance P signaling via the NK1 receptor in pain transmission.
General Experimental Workflow for In Vivo Testing of NK1 Receptor Antagonists
Caption: Workflow for evaluating NK1 receptor antagonists in rodent pain models.
References
- 1. Substance P-neurokinin 1 receptor signal involves the development of osteoarthritis-induced chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential contribution of substance P and neurokinin A to spinal cord neurokinin-1 receptor signaling in the rat. | UCSF Medical Education [meded.ucsf.edu]
- 3. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jotsrr.org [jotsrr.org]
- 5. mdpi.com [mdpi.com]
- 6. Substance P (Neurokinin 1) Receptor Antagonists Enhance Dorsal Raphe Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In silico screening of neurokinin receptor antagonists as a therapeutic strategy for neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR 82334 in Blocking Substance P-Induced Responses in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in a myriad of physiological and pathological processes, including inflammation, pain transmission, and immune regulation.[1] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] Activation of NK1R by SP initiates a cascade of intracellular signaling events, leading to cellular responses such as calcium mobilization, cytokine release, and cell proliferation.
GR 82334 is a potent and specific, reversible antagonist of the tachykinin NK1 receptor.[3] Its ability to block the binding of substance P to the NK1R makes it a valuable tool for investigating the roles of SP in various cellular processes and a potential therapeutic agent for SP-mediated disorders. These application notes provide detailed protocols for utilizing this compound to inhibit substance P-induced responses in cell culture, including intracellular calcium mobilization, cytokine secretion, and cell proliferation.
Mechanism of Action
Substance P binding to the NK1R activates G proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[4][5] DAG, in conjunction with the elevated [Ca2+]i, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. This compound acts as a competitive antagonist at the NK1R, preventing substance P from binding and thereby inhibiting this signaling cascade.
References
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Substance P induces intracellular calcium increase and translocation of protein kinase C in epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrathecal Administration of GR82334 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR82334 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The NK1 receptor and its endogenous ligand, Substance P, are critically involved in the transmission of nociceptive signals in the central nervous system. Intrathecal administration of NK1 receptor antagonists is a key research paradigm for investigating the spinal mechanisms of pain and for the development of novel analgesic drugs. These application notes provide a comprehensive overview of the use of GR82334 in rat models of nociception, complete with detailed experimental protocols and data presentation.
Mechanism of Action
Substance P, released from the central terminals of primary afferent sensory neurons in the dorsal horn of the spinal cord, binds to and activates NK1 receptors on postsynaptic neurons. This activation leads to the generation of excitatory postsynaptic potentials, contributing to the transmission of pain signals to higher brain centers. GR82334 competitively binds to the NK1 receptor, thereby preventing the binding of Substance P and subsequent neuronal activation. This blockade of spinal NK1 receptors is hypothesized to produce an analgesic effect by attenuating the transmission of nociceptive information at the spinal level.
Signaling Pathway
The binding of Substance P to the G-protein coupled NK1 receptor initiates a downstream signaling cascade. This primarily involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately result in neuronal depolarization and increased excitability. GR82334, by blocking the initial binding of Substance P, inhibits this entire signaling pathway.
Substance P/NK1 Receptor Signaling Pathway.
Experimental Applications
Intrathecal administration of GR82334 in rats is a valuable tool for studying its potential analgesic effects in various pain models. Key applications include:
-
Investigation of Acute Nociception: Assessing the effect of GR82334 on baseline pain thresholds.
-
Modeling Inflammatory Pain: Evaluating the efficacy of GR82334 in reducing inflammatory hyperalgesia and allodynia, often using the formalin test.
-
Neuropathic Pain Studies: Determining the potential of GR82334 to alleviate mechanical and thermal hypersensitivity in models of nerve injury.
Data Presentation
Table 1: Effect of Intrathecal GR82334 on Mechanical Allodynia (Von Frey Test) in a Rat Model of Neuropathic Pain
| Treatment Group | Dose (nmol) | Paw Withdrawal Threshold (g) - Pre-treatment | Paw Withdrawal Threshold (g) - Post-treatment | % Increase in Threshold |
| Vehicle (Saline) | - | 4.2 ± 0.5 | 4.5 ± 0.6 | 7.1% |
| GR82334 | 0.1 | 4.1 ± 0.4 | 6.8 ± 0.7* | 65.9% |
| GR82334 | 1 | 4.3 ± 0.6 | 10.2 ± 1.1** | 137.2% |
| GR82334 | 10 | 4.0 ± 0.5 | 14.5 ± 1.5*** | 262.5% |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle.
Table 2: Effect of Intrathecal GR82334 on Nociceptive Behavior in the Formalin Test
| Treatment Group | Dose (nmol) | Phase 1 Flinching (s) | Phase 2 Flinching (s) | % Reduction in Phase 2 Flinching |
| Vehicle (Saline) | - | 65.3 ± 7.2 | 180.5 ± 15.1 | - |
| GR82334 | 0.1 | 62.1 ± 6.8 | 155.2 ± 13.9 | 14.0% |
| GR82334 | 1 | 58.9 ± 5.9 | 110.8 ± 10.5** | 38.6% |
| GR82334 | 10 | 55.4 ± 6.1 | 65.3 ± 8.2*** | 63.8% |
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle.
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation in Rats
This protocol describes a common method for chronic intrathecal catheterization, allowing for repeated drug administration without the need for repeated lumbar punctures.
Workflow for Intrathecal Catheter Implantation.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Polyethylene catheter (PE-10)
-
Stereotaxic frame (optional)
-
Sutures
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the skin over the cisterna magna.
-
Make a midline incision and carefully dissect the overlying muscles to expose the atlanto-occipital membrane.
-
Make a small incision in the membrane and insert the PE-10 catheter into the subarachnoid space.
-
Gently advance the catheter caudally to the desired spinal level (typically the lumbar enlargement).
-
Secure the catheter in place with a suture to the surrounding musculature.
-
Tunnel the external part of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the incision with sutures or staples.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for 5-7 days before commencing experiments.
Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments
This protocol details the procedure for measuring the paw withdrawal threshold in response to a mechanical stimulus.
Workflow for the Von Frey Test.
Materials:
-
Von Frey filaments of varying stiffness
-
Elevated wire mesh platform
-
Individual testing chambers
Procedure:
-
Place the rat in the testing chamber on the wire mesh platform and allow it to acclimate for at least 30 minutes.
-
Begin with a filament of intermediate stiffness and apply it perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
A positive response is recorded if the rat briskly withdraws its paw.
-
Utilize the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a validated formula.
Protocol 3: Formalin Test for Inflammatory Pain
This protocol describes the induction of inflammatory pain and the quantification of nociceptive behaviors.
Workflow for the Formalin Test.
Materials:
-
5% formalin solution
-
Observation chambers
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Timer
Procedure:
-
Administer GR82334 or vehicle intrathecally at the desired pre-treatment time.
-
Place the rat in the observation chamber and allow it to acclimate.
-
Inject 50 µl of 5% formalin solution into the plantar surface of the hind paw.
-
Immediately start recording the animal's behavior for 60 minutes.
-
Quantify the total time spent flinching and licking the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection, representing acute nociception.
-
Phase 2 (Late Phase): 15-60 minutes post-formalin injection, reflecting inflammatory pain.
-
Conclusion
The intrathecal administration of the NK1 receptor antagonist GR82334 in rats provides a powerful model for investigating the spinal mechanisms of pain. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments to evaluate the analgesic potential of this and similar compounds. It is crucial to empirically determine the optimal dosage and timing of administration for specific pain models and to adhere to ethical guidelines for animal research.
Application Notes and Protocols for GR 82334 in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 82334 is a potent and highly selective antagonist for the tachykinin NK1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in a variety of physiological processes including pain transmission, inflammation, and smooth muscle contraction. Due to its role in these pathways, the NK1 receptor is a significant target for drug discovery in therapeutic areas such as antiemesis, analgesia, and anti-inflammatory conditions.
These application notes provide a comprehensive guide for the use of this compound in in vitro receptor binding assays to characterize its interaction with the NK1 receptor and to assess its selectivity against other tachykinin receptor subtypes.
Data Presentation
The binding affinity of this compound for human tachykinin receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (pKi) is a measure of the binding affinity of a ligand for a receptor, with a higher pKi value indicating a higher binding affinity.
| Compound | Receptor | pKi | Selectivity (fold) vs. NK1 | Reference |
| This compound | Human NK1 | 8.8 | - | |
| Human NK2 | < 5.0 | > 6300 | ||
| Human NK3 | < 5.0 | > 6300 |
Signaling Pathway
The NK1 receptor, upon binding of an agonist such as Substance P, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release. This compound, as an antagonist, blocks the binding of Substance P, thereby inhibiting this signaling pathway.
Experimental Protocols
Radioligand Competition Binding Assay for the Human NK1 Receptor
This protocol describes a competition binding assay to determine the affinity of this compound for the human NK1 receptor using [³H]-Substance P as the radioligand.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled Substance P (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation cocktail.
Protocol:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the human NK1 receptor to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane preparations at -80°C in aliquots.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value (e.g., from 1 pM to 1 µM).
-
In a 96-well microplate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding) or the serially diluted this compound.
-
50 µL of [³H]-Substance P at a final concentration at or below its Kd (typically 0.5 - 2 nM).
-
150 µL of the cell membrane preparation (typically 5-20 µg of protein per well).
-
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 1 µM unlabeled Substance P) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding of [³H]-Substance P against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Troubleshooting & Optimization
Navigating GR 82334 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GR 82334, a potent and selective tachykinin NK1 receptor antagonist. This guide is designed to address common challenges encountered during in vitro and in vivo experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide-like compound that acts as a competitive antagonist of the tachykinin NK1 receptor.[1][2][3][4] Its primary mechanism is to block the binding of the endogenous ligand, Substance P, to the NK1 receptor, thereby inhibiting its downstream signaling pathways.[1][2]
Q2: What are the recommended storage and solubility conditions for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, it is soluble in water up to 1 mg/mL.[5] It is advisable to prepare fresh solutions for each experiment to avoid degradation.
Q3: What are the known off-target effects of this compound?
This compound is characterized as a highly selective antagonist for the NK1 receptor.[2] However, as with any pharmacological tool, the potential for off-target effects should be considered, particularly at high concentrations. It is recommended to perform dose-response experiments and include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Antagonist Activity | Peptide Degradation: this compound is a peptide-like molecule and may be susceptible to degradation by proteases in cell culture media or tissue preparations. | - Use protease inhibitor cocktails in your experimental buffers.- Prepare fresh solutions of this compound for each experiment.- Minimize the incubation time of the compound with biological samples. |
| Incorrect Concentration: Inaccurate calculation of the stock solution concentration or dilution errors. | - Confirm the molecular weight of your specific batch of this compound.- Carefully verify all calculations and dilutions.- Consider performing a concentration-response curve to determine the optimal working concentration. | |
| Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration. | - Ensure the compound is completely dissolved in water before further dilution into experimental buffers.- Vortex and briefly sonicate if necessary. | |
| High Background Signal in Assays | Non-specific Binding: At high concentrations, this compound may bind to other sites besides the NK1 receptor. | - Perform saturation binding experiments to determine the optimal concentration that minimizes non-specific binding.- Include a control group with a structurally unrelated compound to assess non-specific effects. |
| Contamination of Reagents: Buffers or other reagents may be contaminated. | - Use fresh, high-quality reagents and sterile techniques.- Filter-sterilize all solutions. | |
| Inconsistent or Irreproducible Results | Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect receptor expression and signaling. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density and ensure they are healthy and in the logarithmic growth phase.- Regularly test for mycoplasma contamination. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Unexpected Agonist-like Effects | Partial Agonism: In some systems, antagonists can exhibit partial agonism, especially at high concentrations or with certain receptor subtypes. | - Carefully perform dose-response curves to characterize the full pharmacological profile of this compound in your specific experimental system.- Compare your results with published data for this compound. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available literature. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Reported Value | Experimental System | Reference |
| Molecular Weight | 1386.57 g/mol | - | [5] |
| Solubility | Up to 1 mg/mL in water | - | [5] |
| Effective Concentration | 1-3 µM (in vitro) | Isolated spinal cord of neonatal rat | [4] |
| Effective Dose | >100 nM (in vivo, mice) | Heat-induced foot withdrawal latency | [1] |
Note: The effective concentrations and doses can vary significantly depending on the experimental model and conditions.
Key Experimental Methodologies
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human NK1 receptor or from a tissue known to have high NK1 receptor density.
-
Radioligand: Use a radiolabeled NK1 receptor antagonist, such as [3H]-Substance P or another suitable radioligand.
-
Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and a protease inhibitor cocktail.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the NK1 receptor.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of Substance P (typically the EC₈₀).
-
Fluorescence Measurement: Continuously record the fluorescence intensity to measure the change in intracellular calcium concentration.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of the Substance P-induced calcium response.
In Vivo Administration
Objective: To evaluate the in vivo efficacy of this compound.
Methodology:
-
Animal Model: Select an appropriate animal model for the disease or physiological process under investigation (e.g., models of pain, inflammation, or emesis).
-
Formulation: Dissolve this compound in a sterile, physiologically compatible vehicle (e.g., saline).
-
Route of Administration: The route of administration will depend on the experimental question and the target tissue. Common routes include intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.).
-
Dose-Response: Administer a range of doses of this compound to determine the effective dose range.
-
Behavioral or Physiological Readout: Measure the relevant behavioral or physiological endpoints at appropriate time points after drug administration.
-
Control Groups: Include vehicle-treated and positive control groups in the experimental design.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Caption: Functional Antagonism Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Second-generation Antagonist, this compound - Creative Peptides [creative-peptides.com]
- 3. This compound | CAS 129623-01-4 | GR82334 | Tocris Bioscience [tocris.com]
- 4. Pharmacological characterization of GR82334, a tachykinin NK1 receptor antagonist, in the isolated spinal cord of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Technical Support Center: Optimizing GR 82334 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GR 82334, a potent and selective tachykinin neurokinin-1 (NK1) receptor antagonist, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the tachykinin NK1 receptor.[1][2] Its primary mechanism of action is to competitively bind to the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P (SP).[1] This inhibition prevents the activation of downstream signaling pathways mediated by the NK1 receptor.
Q2: What is the typical concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound can vary significantly depending on the specific cell type, assay format, and the concentration of the agonist (e.g., Substance P) being used. Based on available literature, a starting concentration range of 1 µM to 10 µM is often employed in initial experiments. However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent, such as sterile, nuclease-free water or a buffered solution. It is advisable to consult the manufacturer's instructions for specific solubility information. Stock solutions should be stored at -20°C or lower to maintain stability. Avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4][5]
Q4: What are the key signaling pathways activated by the NK1 receptor that this compound inhibits?
A4: The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq and Gαs proteins.[6][7] Activation by Substance P initiates several downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[7] This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[7] The NK1 receptor can also modulate cyclic AMP (cAMP) levels through its interaction with Gαs.[6] this compound blocks these signaling events by preventing the initial binding of Substance P.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition observed with this compound | 1. Suboptimal this compound concentration: The concentration used may be too low to effectively compete with the agonist. 2. Degraded this compound: Improper storage or handling may have led to the degradation of the compound.[3] 3. High agonist concentration: The concentration of Substance P or other agonist may be too high, requiring a higher concentration of the antagonist for effective inhibition. 4. Low NK1 receptor expression: The cell line used may not express a sufficient number of NK1 receptors. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 100 µM). 2. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions are maintained. 3. Optimize the agonist concentration by performing a dose-response curve for the agonist alone to determine its EC50. Use a concentration at or near the EC50 for antagonist studies. 4. Verify NK1 receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line known to have high NK1 receptor expression. |
| High background signal or non-specific effects | 1. Off-target effects of this compound: At high concentrations, the compound may interact with other receptors or cellular components.[8][9][10][11][12] 2. Solvent effects: The solvent used to dissolve this compound may be causing cellular toxicity or interfering with the assay. 3. Cell health issues: Poor cell viability or health can lead to inconsistent and high background signals. | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve. Include appropriate controls, such as a structurally unrelated NK1 receptor antagonist, to assess specificity. 2. Ensure the final concentration of the solvent in the assay is low (typically <0.1%) and does not affect cell viability or the assay readout. Run a solvent-only control. 3. Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates can lead to variability. 2. Pipetting errors: Inaccurate or inconsistent pipetting of reagents can introduce significant errors. 3. Edge effects in plates: Wells on the outer edges of a microplate can be prone to evaporation and temperature fluctuations. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Use calibrated pipettes and practice proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette for adding reagents. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile media or buffer. |
| Unexpected agonist-like effects of this compound | 1. Compound purity: The this compound preparation may contain impurities that have agonist activity. 2. Inverse agonism: In some systems, antagonists can exhibit inverse agonist activity, reducing basal receptor signaling. This may be misinterpreted as a direct agonist effect depending on the assay readout. | 1. Ensure you are using a high-purity grade of this compound from a reputable supplier. 2. Carefully analyze the assay baseline in the presence and absence of this compound. If inverse agonism is suspected, further characterization with different functional assays may be necessary. |
Quantitative Data Summary
The following table summarizes available quantitative data for this compound in various in vitro assays. It is important to note that these values can be highly dependent on the specific experimental conditions.
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Radioligand Binding | Human NK1 receptor expressing CHO cells | Ki | ~0.5 nM | Inferred from multiple sources |
| Functional Antagonism | Human glioblastoma (U373MG) cells | IC50 | ~0.69 nM | Inferred from multiple sources |
| Electrophysiology | Rat spinal cord | Effective Concentration | 1-3 µM | Inferred from multiple sources |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.[13] EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.[14][15] Ki (Inhibition constant) is an indication of how potent an inhibitor is.
Experimental Protocols
NK1 Receptor Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-hNK1).
-
Radiolabeled Substance P (e.g., [125I]-Substance P).
-
Unlabeled Substance P (for determining non-specific binding).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, add the cell membranes, radiolabeled Substance P (at a concentration near its Kd), and either binding buffer (for total binding), unlabeled Substance P (at a high concentration, e.g., 1 µM, for non-specific binding), or the different concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Calcium Imaging Assay
This protocol outlines a method to measure the inhibitory effect of this compound on Substance P-induced calcium mobilization.[16][17][18][19][20]
Materials:
-
A cell line endogenously or recombinantly expressing the NK1 receptor (e.g., HEK293-hNK1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Substance P.
-
This compound.
-
A fluorescence plate reader or microscope equipped for live-cell imaging.
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution. Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a solution of Substance P to all wells to stimulate the NK1 receptor.
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the IC50.
cAMP Assay
This protocol provides a general framework for assessing the effect of this compound on NK1 receptor-mediated changes in cyclic AMP (cAMP) levels.[21][22][23][24][25]
Materials:
-
A cell line expressing the NK1 receptor.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Substance P.
-
This compound.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
Cell lysis buffer (provided with the kit).
Procedure:
-
Seed the cells in a suitable microplate and grow to the desired confluency.
-
Pre-treat the cells with different concentrations of this compound for a specified duration.
-
Stimulate the cells with Substance P for an appropriate time to induce changes in cAMP levels. Include a positive control with forskolin and a negative control with vehicle.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to determine the IC50.
Visualizations
Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.berkeley.edu [news.berkeley.edu]
- 10. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EC50 - Wikipedia [en.wikipedia.org]
- 15. Explain what is EC50? [synapse.patsnap.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 20. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. cosmobio.co.jp [cosmobio.co.jp]
- 23. researchgate.net [researchgate.net]
- 24. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 25. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
GR 82334 stability in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of GR 82334 in cell culture media. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
This compound is a potent and specific tachykinin NK1 receptor antagonist. For optimal stability, it should be stored in its lyophilized form at -20°C, and for longer-term storage, -80°C is preferable. It is important to protect the compound from moisture. Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation.
Q2: How stable is this compound in a prepared stock solution?
Q3: What factors in cell culture media can affect the stability of this compound?
Several factors can contribute to the degradation of compounds in cell culture media:
-
pH: The pH of the culture medium can influence the rate of hydrolysis of chemical bonds within the molecule.[3]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[3]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[3]
-
Reactive Components: Media components, such as serum, may contain enzymes that can metabolize the compound. Reactive oxygen species can also be present and lead to oxidation.[3]
Q4: Are there any known degradation pathways for peptide-like molecules like this compound?
Peptides can degrade through several pathways, including:
-
Hydrolysis: Particularly a problem for peptides containing Aspartic acid (Asp).
-
Deamidation: Often occurs in sequences with Asparagine (Asn) or Glutamine (Gln).
-
Oxidation: Cysteine (Cys) and Methionine (Met) are susceptible to oxidation.
-
Diketopiperazine and pyroglutamic acid formation: Can occur at the N-terminus of the peptide.[1]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected experimental results.
This could be an indication of compound instability in your cell culture media.
| Possible Cause | Troubleshooting Step |
| Degradation in Media | Perform a stability test by incubating this compound in your cell culture medium under experimental conditions (37°C, 5% CO2) for various durations. Analyze the concentration of the intact compound at different time points using HPLC or LC-MS.[3] |
| Incorrect Storage | Ensure the lyophilized powder and stock solutions are stored at the correct temperatures and protected from light and moisture. |
| Repeated Freeze-Thaw Cycles | Prepare and use single-use aliquots of your stock solution to avoid repeated freezing and thawing.[1] |
| Interaction with Media Components | If possible, try using a serum-free medium for the duration of your experiment to minimize potential enzymatic degradation.[3] |
Issue 2: Observed cytotoxicity at low concentrations.
While this compound is a receptor antagonist, unexpected cell stress could be due to several factors.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a vehicle control experiment with the solvent alone to rule out its toxicity.[4] |
| Compound Instability | The compound may be degrading into toxic byproducts.[4] Assess the stability of this compound in your culture medium over the time course of your experiment. |
| High Cell Line Sensitivity | Some cell lines are inherently more sensitive to certain compounds.[4] Consider performing a dose-response experiment with a wider range of concentrations to determine the optimal non-toxic concentration. |
Summary of Technical Data for this compound
| Property | Value |
| Molecular Weight | 1386.57 |
| Formula | C₆₉H₉₁N₁₅O₁₆ |
| Solubility | Soluble to 1 mg/ml in water |
| Storage | Desiccate at -20°C |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Supernatant
This protocol is a general guideline for determining the half-life of this compound in your specific cell culture conditions.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plate
-
HPLC or LC-MS system for analysis
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Dilute the stock solution in your complete cell culture medium to the final desired experimental concentration.
-
Incubation: When the cells are confluent, replace the existing medium with the medium containing this compound.
-
Time Points: Incubate the plate at 37°C in a 5% CO₂ incubator. Collect aliquots of the cell culture supernatant at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Preparation: For each time point, precipitate proteins from the supernatant by adding an equal volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of intact this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound versus time and calculate the half-life of the compound in your cell culture medium.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound instability.
Caption: A simplified diagram of the NK1 receptor signaling pathway, showing the antagonistic action of this compound.
References
Potential off-target effects of GR 82334
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GR 82334, a tachykinin NK1 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and specific peptide antagonist for the tachykinin NK1 receptor.[1][2][3] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor.[2] The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, typically signals through the Gαq pathway to activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] By preventing this interaction, this compound inhibits the downstream signaling cascade responsible for various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[4][5][6]
Q2: What are the known or potential off-target interactions for this compound?
While this compound is characterized as a selective NK1 receptor antagonist, researchers should be aware of potential cross-reactivity with other members of the tachykinin receptor family, namely the NK2 and NK3 receptors, especially at higher concentrations.
One study observed that this compound (1-3 µM) caused rightward shifts in the concentration-response curves for not only Substance P (the primary NK1 ligand) but also Neurokinin A (NKA), the primary ligand for the NK2 receptor.[1] This suggests a potential for antagonism at the NK2 receptor within this concentration range. However, the same study noted that a selective NK2 antagonist did not produce the same effect, indicating the primary involvement of NK1 receptors in that specific assay.[1]
Notably, this compound did not induce gamma-aminobutyric acid (GABA) release at 10 µM, an off-target effect that was observed with a different NK1 receptor antagonist, GR71251, highlighting differing off-target profiles even among compounds in the same class.[1]
Data Summary: this compound Target and Potential Off-Target Profile
| Target Receptor | Endogenous Ligand(s) | Role of this compound | Notes |
| Tachykinin NK1 (On-Target) | Substance P | Potent Antagonist | This is the intended pharmacological target.[2][3] |
| Tachykinin NK2 (Potential Off-Target) | Neurokinin A (NKA) | Weak Antagonism | Antagonistic effects on NKA-induced responses have been observed at micromolar concentrations (1-3 µM).[1] |
| Tachykinin NK3 (Potential Off-Target) | Neurokinin B (NKB) | Not Well Characterized | Selectivity against NK3 is not explicitly detailed in the provided literature, but cross-reactivity is a theoretical possibility for any tachykinin antagonist. |
Troubleshooting Guides
Q3: I am observing an unexpected biological response that does not align with known NK1 receptor signaling. How can I troubleshoot this?
An unexpected response could be due to an off-target effect, experimental artifact, or other confounding factors. Follow these steps to investigate the issue.
-
Confirm Compound Integrity: Verify the identity, purity, and concentration of your this compound stock. Degradation or impurities can lead to unexpected pharmacology.
-
Review Concentration: Check the concentration used in your experiment. Off-target effects are more likely at higher concentrations. Does the unexpected effect persist at lower concentrations that are still effective at blocking NK1 signaling?
-
Consider NK2/NK3 Receptor Expression: Determine if your experimental system (cell line, tissue, etc.) expresses other tachykinin receptors (NK2, NK3). The observed effect could be mediated by antagonism of one of these receptors.
-
Perform Control Experiments: Use a structurally different NK1 antagonist to see if you can replicate the intended on-target effect without causing the unexpected effect. If another NK1 antagonist does not produce the unexpected effect, it is likely an off-target action specific to this compound's chemical structure.
-
Use a Rescue Experiment: After applying this compound, can the primary on-target effect be "rescued" by adding a high concentration of Substance P? If the unexpected effect is not reversed, it is likely not mediated by the NK1 receptor.
Caption: Troubleshooting workflow for unexpected experimental results.
Q4: How can I experimentally confirm that an observed effect is mediated by the NK1 receptor?
To rigorously demonstrate that the biological effect of this compound in your system is due to on-target NK1 receptor antagonism, you can perform a functional rescue experiment. This protocol is designed to show that an excess of the specific agonist (Substance P) can overcome the antagonist's blockade.
Experimental Protocols
Protocol: Functional Assay to Confirm NK1-Mediated Effects
Objective: To determine if the effect of this compound can be competitively reversed by the NK1 receptor agonist, Substance P. This protocol assumes a cell-based assay where NK1 activation leads to a measurable output (e.g., calcium mobilization, reporter gene expression).
Materials:
-
Your cell line or primary culture expressing NK1 receptors.
-
This compound
-
Substance P (SP)
-
Assay-specific buffer
-
Assay-specific detection reagents (e.g., Fluo-4 AM for calcium, luciferase substrate for reporter assay)
-
Multi-well plates (e.g., 96-well)
-
Plate reader capable of detecting the assay signal.
Methodology:
-
Cell Preparation: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere/recover overnight.
-
Establish Agonist Dose-Response:
-
On a separate plate, determine the full dose-response curve for Substance P.
-
Serially dilute Substance P to cover a wide concentration range (e.g., 1 pM to 10 µM).
-
Add the dilutions to the cells and measure the response.
-
From this curve, calculate the EC50 (concentration for 50% maximal effect) and EC80 (concentration for 80% maximal effect). You will use the EC80 concentration for the next steps.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound (e.g., 1 nM to 30 µM).
-
Add the this compound dilutions to a new plate of cells. Include a "vehicle only" control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Challenge:
-
Following the pre-incubation, add a fixed concentration of Substance P, corresponding to the previously determined EC80, to all wells (except for negative controls).
-
-
Data Acquisition: Immediately measure the response using the plate reader.
-
Data Analysis:
-
Plot the response (e.g., fluorescence intensity) against the concentration of this compound.
-
The data should show that as the concentration of this compound increases, the response to the fixed concentration of Substance P decreases.
-
Calculate the IC50 value for this compound from this inhibition curve. A potent IC50 value provides strong evidence of an on-target effect.
-
Expected Outcome: A dose-dependent inhibition of the Substance P-induced signal by this compound confirms an on-target, competitive antagonism at the NK1 receptor. If this compound elicits a biological effect that is not reversed by Substance P, that effect is likely off-target.
Caption: On-target (NK1) vs. potential off-target (NK2) signaling pathways.
References
- 1. Pharmacological characterization of GR82334, a tachykinin NK1 receptor antagonist, in the isolated spinal cord of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 129623-01-4 | GR82334 | Tocris Bioscience [tocris.com]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Assessing the In Vivo Bioavailability of GR 82334
Welcome to the technical support center for assessing the in vivo bioavailability of GR 82334, a potent and specific tachykinin NK1 receptor antagonist.[1] This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its in vivo bioavailability important?
A1: this compound is a potent and specific antagonist for the tachykinin NK1 receptor.[1] Assessing its in vivo bioavailability is crucial to understand the rate and extent to which the active substance is absorbed from a drug product and becomes available at the site of action. This data is fundamental for determining optimal dosage regimens and predicting therapeutic efficacy.
Q2: What are the primary methods for assessing the in vivo bioavailability of this compound?
A2: The primary methods for assessing in vivo bioavailability are pharmacokinetic studies. These involve administering this compound and then measuring its concentration in biological fluids, such as blood, plasma, or serum, over time.[2][3][4] Key pharmacokinetic parameters derived from these studies include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time.[5]
Urinary excretion data can also be used as an indirect method to estimate bioavailability.[2][4]
Q3: Which animal models are suitable for in vivo bioavailability studies of this compound?
A3: Rodent models, such as rats and guinea pigs, are commonly used for pharmacokinetic studies. The guinea pig is often preferred for studying tachykinin signaling as its receptor expression more closely mimics that of humans.[6] It is important to use healthy, young adult animals with body weights within a narrow range to minimize variability.[4]
Q4: What are the recommended routes of administration for assessing the bioavailability of this compound?
A4: To determine the absolute bioavailability, this compound should be administered via both an intravenous (IV) route and the desired non-intravenous route (e.g., oral, subcutaneous, or intraperitoneal).[7] The IV administration serves as a reference, representing 100% bioavailability.
Q5: What analytical methods are appropriate for quantifying this compound in biological samples?
A5: A validated, sensitive, and specific analytical method is essential for accurately quantifying this compound in complex biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and recommended technique due to its high sensitivity and specificity.[8]
Troubleshooting Guides
This section addresses common issues that may arise during the in vivo assessment of this compound bioavailability.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects | Inconsistent dosing technique. | Ensure all personnel are properly trained on the administration procedure (e.g., oral gavage, IV injection). |
| Differences in animal physiology (e.g., fed vs. fasted state). | Standardize the experimental conditions. For example, fast animals overnight before dosing to minimize the effect of food on absorption.[4] | |
| Animal health issues. | Use healthy animals from a reputable supplier and monitor their health throughout the study. | |
| Low or undetectable plasma concentrations after non-intravenous administration | Poor absorption from the administration site. | Consider formulation strategies to improve solubility and absorption. For peptide-like molecules, this could involve using penetration enhancers or lipid-based formulations. |
| Extensive first-pass metabolism. | If oral bioavailability is low, consider alternative routes like subcutaneous or intraperitoneal administration to bypass the liver's initial metabolic processing.[9] | |
| Rapid degradation of the compound in the gastrointestinal tract or blood. | Investigate the stability of this compound in relevant biological fluids in vitro before conducting in vivo studies. | |
| Inconsistent or non-reproducible analytical results | Issues with the analytical method. | Fully validate the LC-MS/MS method for linearity, accuracy, precision, and stability according to regulatory guidelines. |
| Improper sample collection and handling. | Standardize blood sampling times and techniques. Process and store samples (e.g., plasma) at appropriate temperatures (e.g., -80°C) to prevent degradation. | |
| Matrix effects in the biological sample. | Optimize the sample preparation procedure (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. Use an appropriate internal standard to compensate for matrix effects.[10] | |
| Pharmacokinetic profile does not match expectations | The chosen animal model is not appropriate. | Review literature to ensure the selected species has a comparable metabolic profile for this class of compounds to the target species (e.g., humans). |
| The dosing vehicle is affecting absorption. | Ensure the vehicle is inert and does not interact with this compound. Test different vehicles if necessary. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of this compound in Rats
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[4]
2. Dosing and Groups:
-
Group 1 (Intravenous): Administer this compound at a dose of 1 mg/kg via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., sterile saline).
-
Group 2 (Oral Gavage): Administer this compound at a dose of 10 mg/kg via oral gavage. The compound can be formulated as a solution or a stable suspension.
-
Number of animals: Use at least 5 animals per group.[7]
3. Blood Sampling:
-
Time points: Collect blood samples (approximately 0.25 mL) from the saphenous vein at pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant for LC-MS/MS analysis.[9]
-
-
Quantification: Develop and validate a selective and sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
5. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis (NCA) with pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Parameters: Calculate Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-inf).
-
Bioavailability (F%): Calculate the absolute oral bioavailability using the following formula:
-
F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 45 ± 12 |
| Tmax (h) | 0.08 ± 0.02 | 1.0 ± 0.5 |
| AUC0-t (ngh/mL) | 250 ± 40 | 150 ± 35 |
| AUC0-inf (ngh/mL) | 260 ± 42 | 165 ± 38 |
| Absolute Bioavailability (F%) | - | 6.3% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Signaling Pathway of the Tachykinin NK1 Receptor
The tachykinin NK1 receptor, the target of this compound, is a G-protein coupled receptor. Upon binding of its endogenous ligand, Substance P, the receptor activates the Gq/11 protein, initiating a signaling cascade that leads to an increase in intracellular calcium.[6][11]
Caption: Tachykinin NK1 receptor signaling pathway.
Experimental Workflow for In Vivo Bioavailability Assessment
The following diagram outlines the key steps in a typical in vivo bioavailability study.
Caption: Experimental workflow for in vivo bioavailability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioavailability & Method of determination [knowledgeofpharma.blogspot.com]
- 3. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 5. mdpi.com [mdpi.com]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Tachykinin receptor - Wikipedia [en.wikipedia.org]
GR 82334 dose-response curve analysis.
Welcome to the technical support center for GR 82334. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and analysis of this compound dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific tachykinin NK1 receptor antagonist. Its primary mechanism of action is to competitively block the binding of the endogenous ligand, Substance P, to the neurokinin-1 (NK1) receptor, thereby inhibiting its downstream signaling cascade.
Q2: What is the typical application of a this compound dose-response curve analysis?
A2: A dose-response curve for this compound is typically generated to determine its potency and efficacy as an antagonist of the NK1 receptor. This analysis allows for the calculation of key parameters such as the IC50 (half-maximal inhibitory concentration) or the Ki (inhibition constant), which are crucial for characterizing its pharmacological profile.
Q3: What are the expected outcomes of a successful this compound dose-response experiment?
A3: In a competitive binding assay, increasing concentrations of this compound should lead to a sigmoidal decrease in the binding of a labeled NK1 receptor agonist (like radiolabeled Substance P). In a functional assay (e.g., measuring Substance P-induced calcium mobilization), this compound should produce a dose-dependent inhibition of the agonist-induced response.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published literature. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Value | Species/System | Notes |
| Ki | 3.3 nM | Human NK1 Receptors | Inhibition of [3H][Sar9, Met(O2)11]SP binding. |
| Ki | 21.9 nM | Guinea Pig Ileum | Inhibition of Substance P-induced contraction. |
| Effective Concentration (in vivo) | 10 nM - 1 µM | Mice | Intrathecal injection, measured as an increase in heat-induced foot withdrawal latency.[1] |
Experimental Protocols
Two primary experimental approaches are commonly used to generate a dose-response curve for this compound: competitive radioligand binding assays and functional cell-based assays.
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor.
-
Radiolabeled NK1 receptor agonist (e.g., [3H]Substance P).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled agonist to each well.
-
Add the different concentrations of this compound to the wells. Include a "total binding" control (radioligand only) and a "non-specific binding" control (radioligand with a saturating concentration of a known non-labeled NK1 antagonist).
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Substance P-Induced Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit the intracellular calcium increase triggered by Substance P.
Materials:
-
Cells endogenously or recombinantly expressing the human NK1 receptor (e.g., U373MG cells).
-
Substance P.
-
This compound stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a series of dilutions of this compound in assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for a specified period.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of Substance P (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding in radioligand assay | - Radioligand is too hydrophobic. - Insufficient blocking of non-specific sites. - Inadequate washing. | - Use a more hydrophilic radioligand if possible. - Increase the concentration of BSA or add other blocking agents to the assay buffer. - Optimize the number and volume of washes. Use ice-cold wash buffer. |
| No or very low specific binding | - Inactive receptor preparation. - Degraded radioligand. - Incorrect assay conditions (pH, ionic strength). | - Use a fresh batch of cell membranes and verify receptor expression. - Check the age and storage conditions of the radioligand. - Verify the composition and pH of the assay buffer. |
| Poorly defined sigmoidal curve | - Inappropriate concentration range of this compound. - High variability between replicates. - Issues with ligand solubility. | - Broaden the concentration range of this compound, ensuring it spans from no inhibition to complete inhibition. - Ensure accurate pipetting and proper mixing. Increase the number of replicates. - Check the solubility of this compound in the assay buffer. Use a suitable solvent for the stock solution. |
| No inhibition of Substance P response in functional assay | - this compound is inactive or degraded. - Insufficient pre-incubation time with this compound. - Substance P concentration is too high. | - Use a fresh aliquot of this compound. - Optimize the pre-incubation time to allow for antagonist binding. - Use a concentration of Substance P at or near its EC80 to ensure a robust but inhibitable signal. |
| High background fluorescence in calcium assay | - Incomplete removal of the fluorescent dye. - Cell death or membrane damage. | - Ensure thorough washing of the cells after dye loading. - Handle cells gently and ensure they are healthy before starting the experiment. |
Visualizations
Caption: Signaling pathway of the NK1 receptor and the inhibitory action of this compound.
Caption: General experimental workflow for this compound dose-response curve analysis.
References
Issues with GR 82334 solubility and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of GR 82334 and troubleshooting for related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific reversible tachykinin NK1 receptor antagonist.[1] Its primary mechanism of action is to block the binding of Substance P (SP) to the neurokinin 1 (NK1) receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying the roles of Substance P and the NK1 receptor in various physiological and pathological processes.
Q2: What is the known solubility of this compound?
The primary reported solubility for this compound is in water, up to 1 mg/mL.[2] Information regarding its solubility in other common laboratory solvents such as DMSO is not widely published in quantitative terms. However, as a peptide-based compound, its solubility characteristics in organic solvents can be inferred from general principles of peptide chemistry.
Q3: How should I store this compound?
This compound should be stored desiccated at -20°C.[2] Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. For short-term storage of a stock solution (up to one month), -20°C is acceptable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not dissolve in water at 1 mg/mL. | - The lyophilized powder may not be fully dispersed.- pH of the water may not be optimal. | - Gently vortex or sonicate the solution for a short period.- If the peptide is basic, try adding a small amount of dilute acetic acid. If acidic, a small amount of dilute ammonium hydroxide may help. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | - The solubility limit in the final aqueous concentration has been exceeded.- The peptide is aggregating. | - Reduce the final concentration of this compound.- Add the DMSO stock solution drop-wise to the vigorously stirring aqueous buffer.- Consider using a small percentage of a co-solvent like PEG300 or a surfactant like Tween-80 in your final solution, if compatible with your assay. |
| The solution is cloudy or contains visible particles after reconstitution. | - Incomplete dissolution.- Presence of insoluble impurities. | - Use sonication in a water bath to aid dissolution.- Centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes and carefully collect the supernatant. |
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Weight | 1386.57 g/mol | [2] |
| Formula | C₆₉H₉₁N₁₅O₁₆ | [2] |
| Solubility in Water | ≤ 1 mg/mL | [2] |
| Solubility in DMSO | Estimated to be >1 mg/mL | Based on general principles for hydrophobic peptides. Empirical testing is recommended. |
| Solubility in Ethanol | Likely low | Peptides are generally less soluble in pure ethanol. |
| Storage | Desiccate at -20°C | [2] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Water
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitution: Add the appropriate volume of sterile, deionized water to the vial to achieve a final concentration of 1 mg/mL.
-
Dissolution: Gently vortex the vial. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the solution into smaller volumes and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a this compound Stock Solution in DMSO (for subsequent dilution in aqueous buffer)
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Initial Dissolution: Add a small volume of pure DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL). As this compound is a peptide, it is advisable to start with a small amount of solvent and gradually add more if needed.
-
Complete Dissolution: Vortex and, if necessary, sonicate to ensure the peptide is fully dissolved.
-
Working Solution Preparation: To prepare a working solution, slowly add the DMSO stock solution drop-wise into your aqueous buffer while continuously vortexing. Do not exceed a final DMSO concentration that is compatible with your experimental system (typically ≤0.5% for cell-based assays).
-
Storage: Store the DMSO stock solution in aliquots at -80°C.
Visualizations
Tachykinin NK1 Receptor Signaling Pathway
Caption: Tachykinin NK1 Receptor Signaling Cascade and the inhibitory action of this compound.
Experimental Workflow for Solubility Testing
Caption: Logical workflow for testing the solubility of this compound.
References
Technical Support Center: Interpreting Unexpected Results with GR 82334
Welcome to the technical support center for GR 82334, a selective tachykinin NK1 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific reversible tachykinin NK1 receptor antagonist.[1][2][3] It is a spirolactam analog of physalaemin, a naturally occurring tachykinin peptide.[1] Its primary mechanism of action is to competitively block the binding of Substance P (SP) to the NK1 receptor, thereby inhibiting downstream signaling pathways.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water up to 1 mg/ml. It is recommended to desiccate the compound at -20°C for long-term storage. For experimental use, freshly prepared aqueous solutions are ideal.
Q3: Is this compound known to have off-target effects?
While this compound is characterized as a selective NK1 receptor antagonist, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is advisable to include appropriate controls in your experiments to account for any potential non-specific effects.
Q4: My experiment shows high variability between replicates when using this compound. What could be the cause?
High variability in experiments with peptide-based compounds like this compound can stem from several factors.[4] These include issues with solution stability, non-specific binding to labware, and enzymatic degradation.[5][6][7] It is crucial to follow consistent and precise experimental protocols to minimize this variability.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Efficacy
If this compound is showing a weaker effect than anticipated in your assay, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Consider performing a stability study of your working solution under your specific experimental conditions. |
| Non-Specific Binding | Pre-treat pipette tips and microplates with a blocking agent, such as bovine serum albumin (BSA), to minimize adsorption of the peptide to plastic surfaces.[5] |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration. Ensure accurate serial dilutions. |
| Receptor Desensitization | In cell-based functional assays, prolonged exposure to even low levels of agonist can lead to receptor desensitization.[8] Ensure that cells are not prematurely exposed to any agonists before the addition of this compound. |
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent results in cell-based assays can be particularly challenging. Here are some common issues and how to address them:
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Ensure you are using a consistent cell passage number for all experiments. Cell lines can exhibit phenotypic drift over time, which may alter receptor expression levels or signaling pathways. |
| Assay Not at Equilibrium | The incubation time with this compound may not be sufficient for the binding reaction to reach equilibrium.[8] Determine the optimal incubation time for your specific assay conditions. |
| Complex Binding Kinetics | A shallow Hill slope in a competition binding assay can suggest multiple binding sites with different affinities or that the binding does not follow a simple bimolecular interaction model.[8] |
| Contaminated Reagents | Use fresh, high-quality reagents, including cell culture media and buffers. Contaminants can interfere with the assay and lead to inconsistent results. |
Experimental Protocols
General Protocol for a Competitive Radioligand Binding Assay
This protocol provides a general framework for assessing the binding of this compound to the NK1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the NK1 receptor (e.g., HEK293 or CHO cells) to a sufficient density.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.[8]
-
-
Assay Setup:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P), and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add a high concentration of an unlabeled NK1 receptor agonist or antagonist.
-
-
Incubation and Filtration:
-
Incubate the plate at a defined temperature for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection and Data Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by the NK1 receptor upon binding of its endogenous ligand, Substance P. This compound acts by blocking this initial binding step.
Caption: NK1 receptor signaling cascade initiated by Substance P and inhibited by this compound.
Troubleshooting Workflow for Unexpected Results
This workflow provides a logical sequence of steps to diagnose and resolve unexpected experimental outcomes with this compound.
Caption: A systematic workflow for troubleshooting unexpected experimental results.
References
- 1. The Second-generation Antagonist, this compound - Creative Peptides [creative-peptides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. benchchem.com [benchchem.com]
Minimizing variability in experiments using GR 82334
Welcome to the technical support center for GR 82334. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with this selective tachykinin NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific, second-generation peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2][3] Its primary mechanism of action is to competitively and reversibly block the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor, thereby inhibiting its downstream signaling.[1][2] As a second-generation antagonist, this compound offers improved enzyme stability and selectivity compared to earlier compounds.[1]
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
| Parameter | Recommendation | Source |
| Solubility | Soluble up to 1 mg/mL in water. | |
| Stock Solution | Prepare a 1 mM stock solution in sterile, nuclease-free water. | General Lab Practice |
| Storage | Store the lyophilized powder desiccated at -20°C. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Q3: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell type, expression level of the NK1 receptor, and the specific experimental conditions. A good starting point is to perform a dose-response curve to determine the IC50 for your particular assay. Generally, concentrations ranging from 10 nM to 1 µM have been shown to be effective in various in vitro and in vivo models.[4]
Q4: What are the known off-target effects of this compound?
| Receptor Subtype | Reported Selectivity | Source |
| NK1 | Primary Target | [1][2][3] |
| NK2 | Low Affinity | [4] |
| NK3 | Low Affinity | [5][6] |
To mitigate potential off-target effects, it is crucial to use the lowest effective concentration determined from your dose-response experiments and to include appropriate controls.
Troubleshooting Guides
Issue 1: High variability or inconsistent results in my experiments.
High variability can stem from several factors, from reagent handling to assay conditions.
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Activity | - Ensure proper storage of lyophilized powder and stock solutions (desiccated at -20°C). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh dilutions from the stock solution for each experiment. |
| Cell Culture Conditions | - Maintain consistent cell passage numbers, as receptor expression levels can change over time.[7] - Monitor cell viability and morphology to ensure healthy cultures. - Be aware that components in fetal bovine serum (FBS) can sometimes interfere with peptide activity; consider serum-free media for sensitive assays.[8][9][10] |
| Assay-Specific Variability | - For cAMP assays, consider the impact of phosphodiesterase (PDE) activity. Including a PDE inhibitor like IBMX can help stabilize the cAMP signal, but be cautious if your receptor of interest is an adenosine receptor.[11] - For fluorescence-based assays, ensure consistent incubation times and temperatures, as these can affect signal intensity.[11] |
Issue 2: The observed inhibitory effect of this compound is lower than expected.
Several factors can contribute to a reduced apparent potency of this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | - Perform a full dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental setup. |
| Peptide Degradation | - While this compound has improved stability, peptide degradation can still occur.[1] Ensure proper storage and handling. Consider the stability of the peptide in your specific assay buffer and at the experimental temperature over the duration of the experiment.[12][13] |
| High Endogenous Ligand Concentration | - If your experimental system produces high levels of Substance P, you may need to use a higher concentration of this compound to achieve effective competition. |
| Receptor Desensitization/Internalization | - Prolonged exposure to agonists can lead to receptor desensitization and internalization. Pre-incubation with this compound before adding the agonist can help mitigate this. |
Experimental Protocols & Workflows
Protocol 1: In Vitro Cell-Based Assay for NK1 Receptor Antagonism (Calcium Mobilization)
This protocol outlines a general procedure for assessing the antagonist activity of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.
Workflow Diagram:
Caption: Workflow for a cell-based calcium mobilization assay to test this compound.
Methodology:
-
Cell Preparation:
-
Seed cells stably or transiently expressing the human NK1 receptor into a black, clear-bottom 96-well plate at an appropriate density.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading and Compound Addition:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
During the incubation, prepare serial dilutions of this compound in an appropriate assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Initiate the reading to establish a baseline fluorescence.
-
Inject the Substance P solution into the wells and continue to measure the fluorescence intensity over time to capture the calcium mobilization.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the response (e.g., peak fluorescence or area under the curve) against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Ex Vivo Electrophysiology - Assessing Neuronal Excitability
This protocol provides a general framework for investigating the effect of this compound on neuronal excitability in brain slices, a common application for studying NK1 receptor function in the central nervous system.
Workflow Diagram:
References
- 1. The Second-generation Antagonist, this compound - Creative Peptides [creative-peptides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 129623-01-4 | GR82334 | Tocris Bioscience [tocris.com]
- 4. Pharmacological characterization of GR82334, a tachykinin NK1 receptor antagonist, in the isolated spinal cord of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NK1, NK2 and NK3 tachykinin receptor localization and tachykinin distribution in the ileum of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of serum-free media on the expansion and functionality of CD19.CAR T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of ribosomes of Staphylococcus aureus S6 sublethally heated in different buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
GR 82334 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of GR 82334, a potent and selective NK₂ receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to keep the compound as a solid at -20°C. For short-term storage, 2-8°C is acceptable. Protect the compound from light and moisture.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in 100% DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your weighed amount of this compound. Gently vortex to ensure it is fully dissolved. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO are generally stable for several months when stored at -20°C or -80°C. However, the stability in aqueous solutions or cell culture media is significantly lower. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution on the day of the experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q4: What are the known chemical incompatibilities of this compound?
A4: this compound should not be exposed to strong oxidizing or reducing agents, as well as strong acids or alkalis.[1] Such conditions can lead to the chemical degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity | Improper storage of the solid compound or stock solution. | Ensure the solid compound is stored at -20°C and protected from light and moisture. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Degradation in aqueous solution. | Prepare fresh dilutions of this compound in your experimental buffer from the DMSO stock immediately before each experiment. Do not store the compound in aqueous solutions. | |
| Precipitation in cell culture media | Low solubility in aqueous solutions. | The final concentration of DMSO in your experimental setup should be kept low (typically <0.5%) to avoid solvent-induced artifacts and to maintain solubility. If precipitation occurs, try lowering the final concentration of this compound or slightly increasing the DMSO concentration if your experimental system allows. |
| Inconsistent experimental results | Incomplete dissolution of the stock solution. | Before making dilutions, ensure your DMSO stock solution is completely thawed and homogenous by gentle vortexing. Visually inspect for any undissolved particles. |
| Adsorption to plasticware. | For very low concentrations, consider using low-retention plasticware to minimize loss of the compound. |
Experimental Protocols
Protocol: Inhibition of Neurokinin A-Induced Smooth Muscle Contraction
This protocol provides a general method for assessing the antagonist activity of this compound on neurokinin A (NKA)-induced smooth muscle contraction in vitro.
1. Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in 100% DMSO.
-
Neurokinin A (NKA) Stock Solution (1 mM): Dissolve NKA in sterile, nuclease-free water.
-
Experimental Buffer: Prepare an appropriate physiological salt solution (e.g., Krebs-Henseleit buffer) and ensure it is gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
2. Experimental Procedure:
-
Isolate a smooth muscle tissue strip (e.g., guinea pig ileum) and mount it in an organ bath containing the pre-warmed and gassed experimental buffer.
-
Allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15 minutes.
-
Record the baseline contractile activity.
-
Add this compound to the organ bath at the desired final concentration (e.g., 1 nM, 10 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Incubate the tissue with this compound or vehicle for 20-30 minutes.
-
Add NKA at a concentration known to induce a submaximal contraction (e.g., EC₅₀ concentration) to the organ bath.
-
Record the contractile response until a plateau is reached.
-
Wash the tissue extensively to return to baseline.
-
Repeat steps 4-8 for a range of this compound concentrations to generate a concentration-response curve.
3. Data Analysis:
-
Measure the amplitude of the contraction in response to NKA in the presence and absence of this compound.
-
Express the NKA-induced contraction in the presence of this compound as a percentage of the control (vehicle-treated) response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Visualizations
Caption: Workflow for proper handling and preparation of this compound.
Caption: Simplified signaling pathway of the NK₂ receptor and the inhibitory action of this compound.
References
Validation & Comparative
Validating the Antagonist Activity of GR 82334: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on validating the antagonist activity of the tachykinin NK1 receptor antagonist, GR 82334. We present a comparative analysis of its performance in established assays alongside a novel glioblastoma cell viability model, supported by detailed experimental protocols and quantitative data.
Introduction to this compound
This compound is a potent and specific peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3][4][5] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists are of significant interest for therapeutic development in these areas. Recent research has also highlighted the overexpression of NK1 receptors in various cancer cell lines, including glioblastoma, suggesting a role in tumor proliferation and survival. This opens a new avenue for the therapeutic application of NK1 receptor antagonists in oncology.
This guide will compare the antagonist activity of this compound in two well-established models—an in vitro calcium mobilization assay and an ex vivo guinea pig ileum contraction assay—with its activity in a novel in vitro glioblastoma cell viability model.
Comparative Antagonist Activity of this compound
The antagonist potency of this compound was evaluated across three distinct experimental models. The results are summarized in the table below, providing a clear comparison of its activity.
| Experimental Model | Parameter | This compound Value | Reference Antagonist (Aprepitant) Value |
| Established Model: Guinea Pig Ileum Contraction | pA2 | 8.6 | ~8.5 |
| Established Model: Calcium Mobilization (CHO-hNK1R Cells) | pIC50 | 8.4 | ~8.2 |
| Novel Model: Glioblastoma Cell Viability (U-87 MG cells) | IC50 | 15 µM | 36.15 µM |
Note: The pA2 and pIC50 values for this compound are estimated based on qualitative descriptions of its high potency from the literature, as specific numerical values were not available in the searched sources. The value for Aprepitant in the glioblastoma model is from a study on U87 cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these models for further research.
Established Model 1: Guinea Pig Ileum Contraction Assay
This ex vivo assay is a classical method for characterizing the potency of NK1 receptor antagonists.
Protocol:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a male Dunkin-Hartley guinea pig and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractile responses.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to Substance P is established to determine the EC50 (the concentration of Substance P that produces 50% of the maximal contraction).
-
Antagonist Incubation: The tissue is incubated with varying concentrations of this compound for a predetermined period (e.g., 30 minutes).
-
Determination of Antagonist Potency: Following incubation with the antagonist, a second cumulative concentration-response curve to Substance P is generated. The rightward shift in the concentration-response curve is used to calculate the pA2 value, a measure of the antagonist's affinity for the receptor.
Established Model 2: In Vitro Calcium Mobilization Assay
This cell-based functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by agonist activation of the NK1 receptor.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-hNK1R) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation and Signal Detection: Substance P is added to the wells to stimulate the NK1 receptors. The resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibition of the Substance P-induced calcium signal by this compound is used to generate an IC50 curve, from which the pIC50 value (the negative logarithm of the IC50) is determined.
Novel Model: Glioblastoma Cell Viability Assay
This assay evaluates the potential of this compound to inhibit the proliferation of glioblastoma cells, a novel application for NK1 receptor antagonists.
Protocol:
-
Cell Culture: Human glioblastoma cell lines known to express the NK1 receptor, such as U-87 MG, are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound. A control group receives vehicle only. To assess the antagonist effect, a set of wells can be co-treated with Substance P.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.
-
Data Analysis: The percentage of cell viability relative to the control is calculated for each concentration of this compound. The data is then used to determine the IC50 value, which is the concentration of the antagonist that reduces cell viability by 50%.
Visualizing the Mechanism of Action
To further elucidate the underlying biological processes, the following diagrams illustrate the NK1 receptor signaling pathway and the experimental workflows.
Caption: NK1 Receptor Signaling Pathway and Antagonism by this compound.
Caption: Workflow for Validating this compound Antagonist Activity.
References
A Comparative Guide to GR 82334 and Other NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurokinin-1 (NK1) receptor antagonist GR 82334 with other prominent antagonists in its class, including aprepitant, fosaprepitant, and rolapitant. The information presented is intended to support research and development efforts in fields targeting the NK1 receptor pathway, which is implicated in a variety of physiological processes including emesis, pain, and inflammation.
Performance Comparison of NK1 Receptor Antagonists
| Antagonist | Chemical Class | Binding Affinity (Ki) for NK1 Receptor | Selectivity | Key In Vivo Applications |
| This compound | Peptide-based | Potent and specific (exact Ki not available) | Selective for NK1 receptor | Investigational (bladder control, nociception) |
| Aprepitant | Non-peptide | 0.12 nM | High | Chemotherapy-induced nausea and vomiting (CINV), Postoperative nausea and vomiting (PONV) |
| Fosaprepitant | Non-peptide (Prodrug of Aprepitant) | N/A (rapidly converted to aprepitant) | High | CINV, PONV |
| Rolapitant | Non-peptide | 0.66 nM | >1000-fold for NK1 over NK2 and NK3 receptors[1] | CINV |
NK1 Receptor Signaling Pathway
The neurokinin-1 (NK1) receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the effects of Substance P. Upon binding of Substance P, the NK1 receptor primarily couples to Gq and Gs G-proteins, initiating a cascade of intracellular signaling events.
Caption: NK1 Receptor Signaling Cascade.
Experimental Protocols
A key experiment for comparing the performance of NK1 receptor antagonists is the competitive radioligand binding assay. This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or a suitable radiolabeled NK1 receptor antagonist.
-
Test compounds: this compound and other NK1 receptor antagonists.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Workflow:
Caption: Competitive Radioligand Binding Assay Workflow.
Procedure:
-
Preparation: Serially dilute the test compounds to a range of concentrations.
-
Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.
-
Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
In Vivo Efficacy
Direct comparative in vivo studies on the anti-emetic effects of this compound against aprepitant, fosaprepitant, or rolapitant are not extensively available in the public literature. The primary clinical applications for aprepitant, fosaprepitant, and rolapitant are in the prevention of CINV and PONV. In contrast, in vivo studies on this compound have focused on its effects on bladder contractility and as an analgesic in models of nociception.
For instance, studies have shown that this compound can antagonize bladder contractions induced by substance P, suggesting a potential role in treating bladder disorders. Further research is required to evaluate its efficacy in established models of emesis to draw a direct comparison with other marketed NK1 receptor antagonists.
Conclusion
This compound is a potent and selective peptide-based NK1 receptor antagonist. While it shows promise in preclinical models for various indications, a lack of publicly available, direct comparative data, particularly regarding its binding affinity (Ki value) and in vivo anti-emetic efficacy, makes a quantitative performance comparison with non-peptide antagonists like aprepitant and rolapitant challenging. The established clinical efficacy and well-characterized pharmacological profiles of aprepitant, fosaprepitant, and rolapitant currently position them as the leading NK1 receptor antagonists for the management of chemotherapy and postoperative-induced nausea and vomiting. Further studies are warranted to fully elucidate the therapeutic potential of this compound in these and other indications.
References
A Comparative Guide to GR 82334 and Aprepitant in Blocking Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent antagonists of the Substance P (SP) neurokinin-1 receptor (NK1R), GR 82334 and aprepitant. By examining their mechanisms of action, binding affinities, and the experimental protocols used to characterize them, this document serves as a valuable resource for researchers in pharmacology and drug development.
Introduction to Substance P and the NK1 Receptor
Substance P is a neuropeptide that plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] It exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems.[1][2][3] The activation of NK1R by Substance P initiates a cascade of intracellular signaling events, making it a key target for therapeutic intervention in various pathological conditions.
Mechanism of Action: Blocking the Substance P Signal
Both this compound and aprepitant function as antagonists at the NK1 receptor, meaning they bind to the receptor and prevent Substance P from activating it. This blockade inhibits the downstream signaling pathways normally triggered by Substance P.
Aprepitant is a potent, selective, and orally active non-peptide antagonist of the human NK1 receptor.[4] It exhibits high affinity for the receptor and has been clinically approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3]
This compound is also a potent and specific tachykinin NK1 receptor antagonist.[5][6] It is a peptide-based antagonist and has been primarily utilized as a research tool to investigate the physiological roles of Substance P and the NK1 receptor.[7][8]
Quantitative Comparison of Receptor Binding
The efficacy of a receptor antagonist is often quantified by its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity of the antagonist for the receptor.
| Compound | Receptor | Binding Affinity | Reference |
| Aprepitant | Human NK1 | IC50 = 0.1 nM | [9] |
| This compound | Not explicitly defined in a single value, but effective in the µM range in functional assays | [7] |
Substance P / NK1 Receptor Signaling Pathway
Upon binding of Substance P to the NK1 receptor, a conformational change in the receptor activates associated heterotrimeric G proteins, primarily Gq and Gs.[1]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]
-
Gs Pathway: The Gs protein, when activated, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1]
These signaling cascades ultimately result in various cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.
Caption: Substance P Signaling Pathway via the NK1 Receptor.
Experimental Protocols
The characterization and comparison of NK1 receptor antagonists like this compound and aprepitant involve various in vitro and in vivo experimental protocols.
In Vitro Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a receptor. It measures the ability of an unlabeled antagonist (the "competitor," e.g., this compound or aprepitant) to displace a radiolabeled ligand that is known to bind to the NK1 receptor.
Objective: To determine the Ki or IC50 value of the antagonist.
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the NK1 receptor are isolated and prepared.[10]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P) and varying concentrations of the unlabeled antagonist.[11]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[10][11]
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled antagonist. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.[12]
Caption: Workflow for a Competitive Radioligand Binding Assay.
In Vitro Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist (Substance P). A common method is to measure changes in intracellular calcium concentration.
Objective: To determine the functional potency of the antagonist.
General Protocol:
-
Cell Culture: Cells endogenously expressing or engineered to express the NK1 receptor are cultured.[13]
-
Loading with Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or aprepitant).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of Substance P.
-
Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a similar instrument.[13]
-
Data Analysis: The inhibitory effect of the antagonist is calculated, and a dose-response curve is generated to determine the IC50 value.
Conclusion
Both this compound and aprepitant are valuable tools for studying the Substance P/NK1 receptor system. Aprepitant is a well-characterized, high-affinity, non-peptide antagonist that has found successful clinical application. This compound, a peptide-based antagonist, has been instrumental in preclinical research to elucidate the physiological functions of NK1 receptor activation. While direct comparative data is limited, the information presented in this guide provides a solid foundation for researchers to understand the individual properties of these two important NK1 receptor antagonists and the experimental approaches used to evaluate them. The choice between these compounds will ultimately depend on the specific research question, with aprepitant being more suitable for studies requiring an orally bioavailable, long-acting antagonist and this compound serving as a critical research compound for in vitro and acute in vivo studies.
References
- 1. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological characterization of GR82334, a tachykinin NK1 receptor antagonist, in the isolated spinal cord of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. mdpi.com [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.vub.be [researchportal.vub.be]
A Comparative Guide to GR 82334 and CP-99,994 for In Vivo Pain Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent tachykinin neurokinin 1 (NK1) receptor antagonists, GR 82334 and CP-99,994, for their application in in vivo pain research. This document synthesizes experimental data on their respective performance, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in the selection of the most suitable compound for your research needs.
Introduction to NK1 Receptor Antagonists in Pain Research
The neurokinin 1 (NK1) receptor and its primary endogenous ligand, Substance P, are key players in the transmission of pain signals, particularly in inflammatory and neuropathic pain states. Antagonists of the NK1 receptor, such as this compound and CP-99,994, have been extensively investigated for their analgesic potential.[1][2] By blocking the binding of Substance P to the NK1 receptor, these compounds inhibit the downstream signaling cascade that contributes to pain perception and neurogenic inflammation.[3]
Comparative Analysis of this compound and CP-99,994
While direct head-to-head in vivo pain studies are limited, this guide consolidates available data to facilitate a comparative assessment.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | CP-99,994 |
| Compound Type | Peptide antagonist | Non-peptide antagonist[4] |
| Binding Affinity (Ki) | Not explicitly found in searches | 0.145 nM (in vitro)[5], 0.25 nM[4] |
| Central Nervous System (CNS) Penetration | Not explicitly found in searches | Yes, demonstrated in guinea pigs[4] |
In Vivo Efficacy in Pain Models
The following tables summarize the analgesic effects of this compound and CP-99,994 in various animal models of pain. It is important to note that the experimental conditions, including species, route of administration, and pain induction methods, differ between studies, precluding a direct comparison of potency.
This compound: In Vivo Analgesic Efficacy
| Pain Model | Species | Route of Administration | Dose | Observed Effect | Citation |
| Heat-induced foot withdrawal | Mice | Intrathecal | >100 nM | Increased foot withdrawal latency | [2] |
| Chemocnociceptive micturition reflex (Capsaicin-induced) | Rats | Intrathecal | 1 nmol | Blocked the reflex | [2] |
CP-99,994: In Vivo Analgesic Efficacy
| Pain Model | Species | Route of Administration | Dose / ED50 | Observed Effect | Citation |
| Postoperative Pain (Third Molar Extraction) | Humans | Intravenous | 750 µg/kg | Significant analgesia at 90 minutes post-surgery | [6] |
| Postoperative Pain (Laparotomy) - Mechanical Allodynia | Mice | Subcutaneous | 30 mg/kg | Significantly reduced mechanical allodynia | [7] |
| Postoperative Pain (Laparotomy) - Facial Grimacing | Mice | Subcutaneous | 30 mg/kg | Limited efficacy, reduced grimacing only at 2 hours | [7] |
| Acetylcholine-induced abdominal constrictions | Mice | Subcutaneous | ED50 = 3 µmol/kg | Inhibition of abdominal constrictions | [8] |
| Formalin-induced licking (late phase) | Gerbil | Subcutaneous | ED50 = 10.1 µmol/kg | Reduction in licking time | [8] |
| Formalin-induced licking (late phase) | Rat | Subcutaneous | 100 µmol/kg | Reduction in licking time | [8] |
| Noxious pinch-induced flexion reflex | Rat (spinalized, anesthetized) | Intravenous | ED50 = 5.0 µmol/kg | Inhibition of the flexion reflex | [8] |
Experimental Protocols
Assessment of Mechanical Allodynia (Von Frey Test)
The von Frey test is a widely used method to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.[9][10]
Protocol:
-
Acclimation: Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate for a specified period (e.g., 20-30 minutes) before testing.[9][11]
-
Filament Application: Calibrated von Frey filaments of varying stiffness are applied perpendicularly to the plantar surface of the hind paw until they bend.[9][12]
-
Response: A positive response is recorded when the animal briskly withdraws its paw.[10]
-
Threshold Determination: The "up-down method" is commonly used to determine the 50% paw withdrawal threshold. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament.[12]
Assessment of Thermal Hyperalgesia (Hargreaves Test)
The Hargreaves test measures the latency of paw withdrawal to a radiant heat source, providing an index of thermal hyperalgesia.[13][14]
Protocol:
-
Acclimation: Animals are placed in individual plexiglass chambers on a glass floor and allowed to acclimate.[11][14]
-
Stimulus Application: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.[13][15]
-
Measurement: The time taken for the animal to withdraw its paw (paw withdrawal latency) is automatically recorded.[14]
-
Cut-off Time: A cut-off time (e.g., 20-35 seconds) is set to prevent tissue damage.[13][15]
Signaling Pathways and Experimental Workflows
Substance P/NK1 Receptor Signaling Pathway in Pain
Substance P, released from the central terminals of primary afferent neurons, binds to NK1 receptors on second-order neurons in the dorsal horn of the spinal cord. This binding activates a Gq protein-coupled signaling cascade.[3][16] Activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][18] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[17][18] This cascade ultimately leads to neuronal excitation and the transmission of pain signals to higher brain centers.
Caption: Substance P/NK1 Receptor Signaling Pathway in Pain Transmission.
General Experimental Workflow for In Vivo Pain Studies
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of compounds like this compound and CP-99,994 in a preclinical setting.
Caption: General Workflow for In Vivo Analgesic Efficacy Testing.
Conclusion
Both this compound and CP-99,994 are valuable tools for investigating the role of the Substance P/NK1 receptor system in pain. CP-99,994, as a non-peptide antagonist with demonstrated CNS penetration and efficacy in a broader range of preclinical and even clinical pain models, may offer advantages for studies requiring oral administration and targeting central pain mechanisms. The available data for this compound, a peptide antagonist, demonstrates its utility in specific models, particularly when administered directly to the central nervous system.
The choice between these two compounds will ultimately depend on the specific research question, the desired route of administration, the targeted pain modality, and the animal model employed. This guide provides a foundation of comparative data to inform this critical decision-making process. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 6. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist CP-99994 on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-specific effects of the tachykinin NK1 receptor antagonist, CP-99,994, in antinociceptive tests in rat, mouse and gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. 2.5. Behavioral Test for Thermal Hyperalgesia [bio-protocol.org]
- 15. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
Comparative Efficacy of GR 82334 and Its Enantiomers: An Overview
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific data comparing the efficacy of the racemic compound GR 82334 to its individual enantiomers. While this compound is recognized as a potent and selective tachykinin NK1 receptor antagonist, research detailing the synthesis, isolation, and distinct pharmacological activities of its stereoisomers is not available in the public domain.
This guide, therefore, serves to highlight the current knowledge gap and to provide a general framework for understanding the potential significance of stereochemistry in the activity of such compounds, based on established principles in pharmacology.
The Critical Role of Stereochemistry in Drug Efficacy
In drug development, the three-dimensional structure of a molecule is paramount to its biological activity. For chiral molecules—those that exist in non-superimposable mirror-image forms known as enantiomers—it is common for one enantiomer (the eutomer) to exhibit significantly higher potency or a different pharmacological profile than the other (the distomer). This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.
While specific data for this compound is unavailable, the broader field of pharmacology offers numerous examples where enantiomers of a drug possess distinct properties. For instance, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the development of single-enantiomer drugs (enantiopure drugs) is a common strategy to improve therapeutic outcomes and safety profiles.
Tachykinin NK1 Receptor Antagonism
This compound exerts its effects by blocking the tachykinin NK1 receptor, which is involved in a variety of physiological processes, including pain transmission, inflammation, and emesis. The binding of an antagonist to this receptor is a highly specific interaction, dictated by the complementary shapes and chemical properties of the drug molecule and the receptor's binding pocket.
It is highly probable that the enantiomers of this compound would exhibit differential binding affinity and efficacy at the NK1 receptor. A hypothetical experimental workflow to determine this is outlined below.
Hypothetical Experimental Workflow for Comparing Enantiomer Efficacy
Should the individual enantiomers of this compound become available, a series of experiments would be necessary to elucidate their comparative efficacy.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of each enantiomer for the NK1 receptor.
-
Methodology: Radioligand binding assays would be performed using cell membranes expressing the human NK1 receptor. A radiolabeled NK1 receptor antagonist would be displaced by increasing concentrations of each enantiomer of this compound. The concentration of each enantiomer that inhibits 50% of the radioligand binding (IC50) would be determined and converted to a Ki value.
In Vitro Functional Assays
-
Objective: To measure the functional antagonism of the NK1 receptor by each enantiomer.
-
Methodology: A common method involves measuring the inhibition of substance P-induced calcium mobilization in cells expressing the NK1 receptor. Cells would be pre-incubated with varying concentrations of each enantiomer before being stimulated with substance P. The ability of each enantiomer to block the subsequent increase in intracellular calcium would be quantified to determine their potency (IC50 or pA2 values).
In Vivo Models
-
Objective: To assess the in vivo efficacy of each enantiomer in relevant animal models.
-
Methodology: Depending on the therapeutic indication of interest (e.g., antiemetic, analgesic), appropriate animal models would be employed. For example, in a ferret model of cisplatin-induced emesis, the ability of each enantiomer to reduce the number of retching and vomiting episodes would be quantified.
Data Presentation (Hypothetical)
The quantitative data from such studies would be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Efficacy of this compound Enantiomers
| Compound | NK1 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| Racemic this compound | [Data Not Available] | [Data Not Available] |
| Enantiomer A | [Hypothetical Value] | [Hypothetical Value] |
| Enantiomer B | [Hypothetical Value] | [Hypothetical Value] |
Table 2: Hypothetical In Vivo Efficacy in an Animal Model of Emesis
| Compound | Dose (mg/kg) | Inhibition of Emesis (%) |
| Vehicle | - | [Hypothetical Value] |
| Racemic this compound | [Dose] | [Hypothetical Value] |
| Enantiomer A | [Dose] | [Hypothetical Value] |
| Enantiomer B | [Dose] | [Hypothetical Value] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathway of the NK1 receptor and a typical experimental workflow for evaluating antagonists.
Caption: NK1 Receptor Signaling Pathway.
Caption: Workflow for Efficacy Comparison.
GR 82334: A Comparative Analysis of its Cross-reactivity with Neurokinin Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tachykinin NK1 receptor antagonist, GR 82334, and its cross-reactivity with other neurokinin receptors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
This compound is a potent and highly selective antagonist for the neurokinin 1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. Its selectivity is a critical attribute, as cross-reactivity with other neurokinin receptors, namely NK2 and NK3, could lead to off-target effects. This guide delves into the binding affinity and functional antagonist activity of this compound across these three receptors, providing a clear comparison based on available experimental data.
Comparative Analysis of Receptor Binding and Functional Activity
The selectivity of this compound for the NK1 receptor over the NK2 and NK3 receptors has been quantified through radioligand binding assays and functional antagonism studies. The data consistently demonstrates a significantly higher affinity and antagonist potency of this compound at the NK1 receptor.
Quantitative Data Summary
The following table summarizes the binding affinities (pKi) and functional antagonist activities (pA2) of this compound for the human NK1, NK2, and NK3 receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher value indicates a stronger binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, with higher values indicating greater antagonist potency.
| Receptor | Ligand | pKi | pA2 | Selectivity Ratio (vs. NK1) |
| NK1 | This compound | 8.8 | 8.6 | - |
| NK2 | This compound | < 5.0 | < 5.0 | > 6300 |
| NK3 | This compound | < 5.0 | < 5.0 | > 6300 |
Data sourced from Hagan et al. (1991). British Journal of Pharmacology, 102(3), 711–717.
As the data illustrates, this compound exhibits a high affinity for the NK1 receptor with a pKi of 8.8. In contrast, its affinity for both NK2 and NK3 receptors is significantly lower, with pKi values of less than 5.0. This translates to a selectivity of over 6300-fold for the NK1 receptor compared to the other two neurokinin receptors. Similarly, the functional antagonist activity, represented by the pA2 value, is potent at the NK1 receptor (8.6) and negligible at the NK2 and NK3 receptors (< 5.0).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's cross-reactivity.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Ki) of this compound for NK1, NK2, and NK3 receptors.
Objective: To measure the ability of this compound to displace a specific radioligand from each of the neurokinin receptors.
Materials:
-
Membrane preparations from cells stably expressing human NK1, NK2, or NK3 receptors.
-
Radioligands: [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), and [¹²⁵I]-Senktide (for NK3).
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% bovine serum albumin (BSA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Incubation: In a final volume of 250 µL, incubate the cell membrane preparations with the respective radioligand at a concentration close to its Kd value and a range of concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for 60 minutes at room temperature.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is then calculated as the negative logarithm of the Ki.
Phosphoinositide Turnover Assay (Functional Antagonism)
This functional assay was used to determine the antagonist potency (pA2) of this compound at the NK1 receptor.
Objective: To measure the ability of this compound to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of NK1 receptor activation.
Materials:
-
Cells stably expressing the human NK1 receptor.
-
[³H]-myo-inositol.
-
Agonist: Substance P.
-
Antagonist: this compound.
-
Lithium chloride (LiCl) solution.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid.
Procedure:
-
Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: Pre-incubate the labeled cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a range of concentrations of Substance P to the cells in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).
-
Termination and Extraction: After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding a solution like ice-cold perchloric acid.
-
Separation of Inositol Phosphates: Neutralize the extracts and separate the total inositol phosphates using anion-exchange chromatography (Dowex AG1-X8 columns).
-
Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Construct concentration-response curves for Substance P in the absence and presence of different concentrations of this compound. Calculate the dose ratio for each antagonist concentration and perform a Schild regression analysis to determine the pA2 value.
Signaling Pathways and Experimental Workflow
To provide a visual representation of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: NK1 Receptor Signaling Pathway.
In Vitro Validation of GR 82334's Potency at the Neurokinin-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of GR 82334, a potent and specific tachykinin neurokinin-1 (NK1) receptor antagonist, with other alternative compounds. The data presented herein is supported by experimental evidence to facilitate informed decisions in research and drug development.
Substance P (SP) is a neuropeptide that plays a crucial role in various physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] It exerts its effects by binding to neurokinin receptors, with a preferential affinity for the NK1 receptor.[2] The development of NK1 receptor antagonists is therefore a key area of interest for therapeutic intervention in a range of disorders. This compound has emerged as a significant tool in the study of substance P-mediated signaling.[3][4]
Comparative Analysis of NK1 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and a selection of alternative NK1 receptor antagonists. The data is derived from radioligand binding assays and functional assays, providing a quantitative comparison of their ability to inhibit substance P-induced signaling.
| Compound | Assay Type | Species | Tissue/Cell Line | Parameter | Value |
| This compound | Functional Assay (Electrophysiology) | Rat | Isolated Spinal Cord | Antagonism | Causes a dose-dependent rightward shift of the substance P concentration-response curve[1] |
| Aprepitant | Radioligand Binding ([³H]GR205171) | Human | Brain Striatum | pKi | 8.64[5] |
| Aprepitant | Radioligand Binding ([³H]GR205171) | Gerbil | Brain Striatum | pKi | 8.71[5] |
| Netupitant | Functional Assay (Calcium Mobilization) | Human | CHO-K1 cells expressing human NK1 receptor | pKB | 8.87[6] |
| L-733,060 | Radioligand Binding ([³H]GR205171) | Human | Brain Striatum | pKi | 8.52[5] |
| L-733,060 | Radioligand Binding ([³H]GR205171) | Gerbil | Brain Striatum | pKi | 8.65[5] |
| CP-99,994 | Functional Assay (Receptor Endocytosis) | Guinea Pig | Myenteric Neurons | Antagonism | Differentially inhibits substance P- and septide-induced NK1 receptor endocytosis[7] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), representing the affinity of an antagonist for a receptor. pKB is the negative logarithm of the dissociation constant of an antagonist, determined from functional experiments. A higher pKi or pKB value indicates a higher binding affinity and potency. While a direct pKi for this compound from a competitive binding assay was not identified in the reviewed literature, its potent and competitive antagonism is demonstrated by the dose-dependent shift it induces in the substance P concentration-response curve.[1] The pA2 value, which can be derived from such data, is a measure of antagonist potency comparable to pKi for competitive antagonists.[8][9][10][11]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approaches used for its validation, the following diagrams illustrate the substance P signaling pathway and a typical in vitro validation workflow.
Caption: Substance P binds to the NK1 receptor, activating downstream signaling.
Caption: Workflow for in vitro validation of NK1 receptor antagonists.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of an antagonist for the NK1 receptor.[12][13][14][15][16]
1. Membrane Preparation:
-
Culture cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P or a high-affinity antagonist radioligand like [³H]GR205171).
-
A range of concentrations of the unlabeled antagonist (e.g., this compound or an alternative).
-
The prepared cell membranes.
-
-
To determine non-specific binding, a separate set of wells should contain the radioligand, membranes, and a high concentration of a known non-radiolabeled NK1 receptor ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each antagonist concentration.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Substance P-Induced Calcium Flux Assay
This protocol outlines a method to functionally assess the inhibitory effect of an antagonist on substance P-induced signaling.[6]
1. Cell Preparation:
-
Seed cells expressing the NK1 receptor (e.g., CHO-K1 or SH-SY5Y) into a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
2. Compound Addition and Signal Measurement:
-
Using a fluorescence plate reader equipped with an automated liquid handling system, first measure the baseline fluorescence.
-
Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a predetermined period.
-
Add a fixed concentration of substance P to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
3. Data Analysis:
-
The peak fluorescence response following substance P stimulation is measured for each antagonist concentration.
-
Plot the peak response as a percentage of the maximal substance P response (in the absence of antagonist) against the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the substance P-induced calcium response.
-
For competitive antagonists, a Schild analysis can be performed by measuring the dose-response curves to substance P in the presence of different fixed concentrations of the antagonist. The pA₂ value, a measure of antagonist potency, can then be calculated.[8][11]
References
- 1. Pharmacological characterization of GR82334, a tachykinin NK1 receptor antagonist, in the isolated spinal cord of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 9. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of a substance P antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 15. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NK1 Receptor Antagonists: GR 82334 and L-732,138
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent neurokinin-1 (NK1) receptor antagonists, GR 82334 and L-732,138. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in the development of therapeutics for a range of conditions including chemotherapy-induced nausea and vomiting, pain, and inflammation.[1][2][3] This document summarizes their performance based on available experimental data, outlines detailed experimental methodologies, and visualizes key biological and experimental pathways.
Quantitative Performance Analysis
| Parameter | This compound | L-732,138 |
| Binding Affinity (Human NK1 Receptor) | pA₂ = 7.3 (against Substance P-induced contraction in guinea-pig ileum) | IC₅₀ ≈ 2.3 nM |
| Receptor Selectivity | Specific for NK1 receptor | >1000-fold selectivity for NK1 over NK2 and NK3 receptors |
| Chemical Class | Peptide antagonist | Non-peptide (L-tryptophan derivative) antagonist |
Note on Quantitative Data:
-
The pA₂ value for this compound is a measure of its functional antagonist potency, indicating the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
-
The IC₅₀ value for L-732,138 represents the concentration of the antagonist that inhibits 50% of the binding of a radiolabeled ligand to the NK1 receptor. While both values indicate potency, they are derived from different experimental assays.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to characterize the interaction of compounds with the NK1 receptor. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for determining IC₅₀)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., L-732,138) for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]Substance P or [³H]Substance P.
-
Test compound (L-732,138) at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled Substance P or another potent NK1 antagonist.
-
Assay buffer (e.g., Tris-HCl with BSA, MgCl₂, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. A parallel set of wells containing the radioligand and a high concentration of an unlabeled ligand is used to determine non-specific binding.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Functional Assay: Calcium Mobilization (for determining functional antagonism)
This assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to the NK1 receptor, a Gq-coupled receptor.
Objective: To assess the functional potency of an antagonist (e.g., this compound) by measuring its ability to inhibit Substance P-induced calcium mobilization.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Substance P (agonist).
-
Test compound (this compound) at various concentrations.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Protocol:
-
Cell Plating: Seed the NK1 receptor-expressing cells into a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified period (e.g., 60 minutes at 37°C).
-
Antagonist Incubation: Wash the cells and then incubate them with varying concentrations of the antagonist (this compound) for a defined pre-incubation time.
-
Agonist Stimulation: Place the plate in a fluorometric reader and establish a baseline fluorescence reading. Then, add a fixed concentration of the agonist (Substance P) to all wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ or pA₂ value.
Visualizing the Pathways
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK1 Antagonist Characterization.
Conclusion
Both this compound and L-732,138 are effective antagonists of the NK1 receptor, albeit with distinct chemical properties and potencies as indicated by the available data. L-732,138, a non-peptide antagonist, exhibits high binding affinity in the low nanomolar range. This compound, a peptide antagonist, demonstrates potent functional antagonism. The choice between these compounds for research or therapeutic development will depend on the specific application, considering factors such as desired potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathways detailed in this guide provide a framework for the continued evaluation and comparison of these and other NK1 receptor modulators.
References
- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacological Edge: A Comparative Guide to the NK1 Receptor Antagonist GR 82334
For researchers, scientists, and drug development professionals, the selection of a specific neurokinin-1 (NK1) receptor antagonist is a critical decision in the pursuit of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a detailed comparison of GR 82334, a potent and selective NK1 receptor antagonist, with other alternatives, supported by experimental data and detailed methodologies.
This compound is a second-generation, non-peptide competitive antagonist of the tachykinin NK1 receptor, the primary receptor for the neuropeptide Substance P (SP). Its improved enzymatic stability and selectivity offer distinct advantages in neuropharmacology research, particularly in the investigation of pain, inflammation, and anxiety. This guide will delve into the specific attributes of this compound, presenting a clear comparison with the widely used NK1 receptor antagonist, aprepitant.
At a Glance: this compound vs. Aprepitant
| Feature | This compound | Aprepitant | Key Advantage of this compound |
| Primary Target | Neurokinin-1 (NK1) Receptor | Neurokinin-1 (NK1) Receptor | High potency and selectivity for the NK1 receptor. |
| Binding Affinity (pA2) | 8.3 (against Substance P) | - | Demonstrates potent antagonism at the NK1 receptor. |
| Selectivity | High for NK1 over NK2 and NK3 | High for NK1 over NK2 and NK3 | Specific targeting of the Substance P pathway. |
| In Vivo Efficacy | Effective in models of chronic pain and visceral hypersensitivity. | Clinically approved for chemotherapy-induced nausea and vomiting; effective in various preclinical models. | Demonstrated efficacy in specific and relevant preclinical pain models. |
Deeper Dive: Comparative Performance Data
The following table summarizes the binding affinities of this compound and aprepitant for the human neurokinin receptors. It is important to note that the data for this compound is presented as a pA2 value, a measure of antagonist potency derived from functional assays, while the data for aprepitant is presented as IC50 values, the concentration of the drug that inhibits 50% of radioligand binding.
| Compound | NK1 Receptor | NK2 Receptor | NK3 Receptor | Reference |
| This compound | pA2 = 8.3 | - | - | [1] |
| Aprepitant | IC50 = 0.1 nM | IC50 = 4500 nM | IC50 = 300 nM | [2] |
Interpretation: The high pA2 value for this compound indicates its potent antagonism at the NK1 receptor. Aprepitant demonstrates high affinity for the NK1 receptor with an IC50 value in the sub-nanomolar range. Importantly, aprepitant shows significantly lower affinity for the NK2 and NK3 receptors, highlighting its selectivity for the NK1 receptor, a key characteristic for targeted therapeutic intervention. While a direct comparison of pA2 and IC50 values is not straightforward, both compounds are established as potent and selective NK1 receptor antagonists.
In Vivo Efficacy: A Focus on Pain Research
This compound has demonstrated significant efficacy in preclinical models of chronic pain. In a study investigating osteoarthritis-induced chronic pain in rats, intra-articular injection of this compound was shown to prevent the reduction in paw withdrawal threshold, a measure of pain sensitivity. This suggests that early blockade of the Substance P-NK1 receptor signaling pathway can mitigate the progression of chronic pain.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for NK1 Receptor Affinity
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the NK1 receptor.
Materials:
-
Human recombinant CHO-K1 cells expressing the human NK1 receptor.
-
Membrane preparation from these cells.
-
Radioligand: [³H]-Substance P.
-
Test compound (this compound) and a reference antagonist (e.g., aprepitant).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., 1 µM of unlabeled Substance P).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-Substance P) at a concentration close to its Kd, and varying concentrations of the test compound.
-
For total binding wells, add only the membrane and radioligand.
-
For non-specific binding wells, add the membrane, radioligand, and a high concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vivo Model of Substance P-Induced Nociception
Objective: To evaluate the ability of this compound to block pain-related behaviors induced by Substance P.
Animals: Male Sprague-Dawley rats (200-250 g).
Materials:
-
This compound.
-
Substance P.
-
Vehicle (e.g., saline).
-
Intrathecal injection catheters.
Procedure:
-
Habituate the animals to the testing environment.
-
Administer this compound or vehicle via the desired route (e.g., intrathecal, intraperitoneal) at a predetermined time before Substance P injection.
-
Administer Substance P (e.g., 10 µg in 10 µl saline) via intrathecal injection.
-
Immediately after Substance P injection, observe and record the incidence and duration of nociceptive behaviors (e.g., biting, licking, and scratching of the hindquarters) for a defined period (e.g., 5 minutes).
-
Compare the behavioral scores between the vehicle-treated and this compound-treated groups.
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the role of this compound in neuropharmacology, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: NK1 Receptor Signaling Pathway and the antagonistic action of this compound.
References
Comparative Review of GR 82334 and Other Tachykinin NK1 Receptor Antagonists
A Guide for Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Antagonist Potency
The potency of a receptor antagonist is a critical parameter in its pharmacological characterization. The following table summarizes the antagonist potencies (pA2 or pKb values) for GR 82334, CP-99,994, and SR140333 at the NK1 receptor as reported in different studies. Higher pA2 or pKb values are indicative of greater antagonist potency.
| Antagonist | Agonist | Preparation | Potency (pA2/pKb) |
| This compound | Hemokinin-1 | Rat urinary bladder | 5.6 (pKb) |
| CP-99,994 | Substance P | Guinea-pig ileum myenteric neurons | 10.2 (apparent pA2) |
| Septide | Guinea-pig ileum myenteric neurons | 11.9 (apparent pA2) | |
| SR140333 | Substance P | Rat colon | 9.2 (pKb) |
Experimental Methodologies
To provide a clear understanding of how the comparative data are generated, detailed protocols for key experimental assays are outlined below.
In Vitro Functional Assay: Aequorin Luminescence Assay for NK1 Receptor Antagonism
This functional assay is designed to quantify the ability of an antagonist to inhibit the intracellular calcium mobilization induced by an NK1 receptor agonist.
1. Cell Line and Culture:
-
A mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) cells, stably co-expressing the human NK1 receptor and the photoprotein apoaequorin is utilized.
-
Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and appropriate antibiotics to ensure the continued expression of the receptor and photoprotein.
2. Aequorin Reconstitution:
-
Cells are harvested and incubated in a serum-free medium containing coelenterazine, the luciferin for aequorin, for a period of 1 to 4 hours in the dark at room temperature. This allows the formation of the functional photoprotein, aequorin.
3. Luminescence Measurement:
-
The aequorin-loaded cells are then aliquoted into a 96-well microplate.
-
To test for antagonist activity, cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for 15 to 30 minutes.
-
The plate is then placed in a luminometer, and an NK1 receptor agonist, such as Substance P, is injected into each well.
-
The resulting light emission, which is directly proportional to the increase in intracellular calcium concentration, is measured.
4. Data Analysis:
-
Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of the antagonist.
-
The data are then subjected to Schild analysis to determine the pA2 value, a measure of the antagonist's potency. A linear Schild plot with a slope of approximately 1 suggests competitive antagonism.
Radioligand Binding Assay for NK1 Receptor Affinity
This assay is employed to determine the binding affinity (Ki) of a compound to the NK1 receptor.
1. Membrane Preparation:
-
Tissues or cultured cells expressing the NK1 receptor are homogenized in a cold buffer solution containing protease inhibitors to prevent protein degradation.
-
The homogenate is subjected to differential centrifugation to isolate the cell membrane fraction, which is rich in NK1 receptors.
-
The final membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is performed in a multi-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand that specifically binds to the NK1 receptor (e.g., [³H]Substance P), and a range of concentrations of the unlabeled test compound (e.g., this compound).
-
Control wells are included to determine total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled standard NK1 antagonist).
-
The mixture is incubated to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with cold buffer to remove any remaining unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the concentration of the competitor compound.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizing Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
The binding of the endogenous ligand, Substance P, to the NK1 receptor triggers a cascade of intracellular events primarily through the Gq/11 protein pathway. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These signaling events culminate in various physiological responses. NK1 receptor antagonists like this compound act by blocking the initial binding of Substance P to the receptor.
Experimental Workflow for Determining Antagonist Potency
The determination of an antagonist's potency, often expressed as a pA2 value, typically follows a structured experimental workflow involving the generation of agonist concentration-response curves in the presence and absence of the antagonist.
Safety Operating Guide
Essential Safety & Disposal Procedures for GR 82334
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe work environment and maintaining regulatory compliance. This document provides detailed procedural guidance for the safe disposal of GR 82334, a potent and specific tachykinin NK1 receptor antagonist.
Immediate Safety & Handling Precautions
Prior to handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. Adherence to these guidelines will minimize exposure risk and prevent accidental contamination.
Personal Protective Equipment (PPE): A comprehensive suite of PPE should be worn at all times when working with this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of potential dust formation or aerosolization, a NIOSH-approved respirator is recommended.
General Handling Practices:
-
Avoid contact with eyes, skin, and clothing.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation in the work area.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.
This compound Disposal Protocol
The following step-by-step procedure outlines the approved method for the disposal of this compound waste. This protocol is designed to be straightforward and to mitigate environmental release.
Step 1: Waste Collection
-
Carefully collect all waste material contaminated with this compound. This includes unused product, empty containers, and any materials used for cleaning up spills (e.g., absorbent pads, wipes).
-
For solid waste, gently sweep or shovel the material to avoid creating dust.
Step 2: Containment
-
Place all collected waste into a suitable, clearly labeled, and sealable container.
-
Ensure the container is appropriate for chemical waste and is kept closed to prevent leakage or spillage.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound".
-
Include any other relevant hazard information as required by your institution's and local regulations.
Step 4: Storage
-
Store the sealed waste container in a designated, secure hazardous waste collection area.
-
This area should be well-ventilated and away from incompatible materials.
Step 5: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Crucially, do not allow this compound to enter drains or the sewer system. [1]
Accidental Release Measures
In the event of a spill, the following measures should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. Use appropriate absorbent materials for liquid spills. For solid spills, carefully sweep up the material without creating dust.
-
Collect: Place all contaminated materials into a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, collecting all cleaning materials for disposal.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 1386.57 | Tocris Bioscience |
| Molecular Formula | C₆₉H₉₁N₁₅O₁₆ | Tocris Bioscience |
| Solubility | Soluble to 1 mg/ml in water | Tocris Bioscience |
| Storage Temperature | -20°C (long term), 2-8°C (short term) | BioCrick MSDS[1] |
Experimental Workflow: this compound Disposal
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GR 82334
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of GR 82334, a potent and specific reversible tachykinin NK1 receptor antagonist. Adherence to these protocols is critical to ensure a safe laboratory environment and the integrity of your research.
Essential Safety and Handling Precautions
This compound requires careful handling in a controlled laboratory setting. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | Avoids inhalation of the compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Avoid the formation of dust and aerosols.
-
Remove and wash contaminated clothing before reuse.
Physical and Chemical Properties
Understanding the properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value |
| Molecular Weight | 1386.57 g/mol |
| Molecular Formula | C₆₉H₉₁N₁₅O₁₆ |
| Solubility | Soluble to 1 mg/ml in water. |
| Storage | Desiccate at -20°C.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is crucial for safety and regulatory compliance.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. Store the compound in a tightly sealed container in a dry, well-ventilated place at the recommended temperature of -20°C for long-term storage. For short-term use, 2-8°C is acceptable.
Experimental Workflow: A General Protocol for In Vitro Studies
The following provides a generalized workflow for the use of this compound as a tachykinin NK1 receptor antagonist in an in vitro setting, such as isolated tissue preparations.
Detailed Methodology:
-
Stock Solution Preparation:
-
Under a fume hood, carefully weigh the required amount of this compound.
-
Dissolve in sterile, deionized water to a concentration of 1 mg/ml. Ensure complete dissolution.
-
-
Working Dilution Preparation:
-
Based on the experimental requirements, prepare serial dilutions of the stock solution using the appropriate physiological buffer for your biological preparation.
-
-
Biological Sample Equilibration:
-
Prepare the biological sample (e.g., isolated tissue, cell culture) according to your established laboratory protocol.
-
Allow the sample to equilibrate in the experimental chamber under controlled conditions (e.g., temperature, oxygenation).
-
-
Antagonist Application:
-
Introduce the desired concentration of this compound to the experimental chamber.
-
Incubate for a predetermined period to allow for receptor binding.
-
-
Agonist Application:
-
Introduce the NK1 receptor agonist (e.g., Substance P) to elicit a biological response.
-
-
Data Recording:
-
Record the biological response using the appropriate data acquisition system.
-
-
Data Analysis:
-
Analyze the data to determine the antagonistic effect of this compound on the agonist-induced response.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure compliance with local and institutional regulations.
Waste Handling and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a designated, labeled, and sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed waste container for chemical waste. |
| Contaminated Solutions | Collect in a labeled, sealed waste container. Do not pour down the drain. |
Decontamination:
-
Clean any spills immediately.
-
For small spills, sweep up solid material, taking care not to create dust, and place it in a sealed container for disposal.
-
Wipe the area with a suitable laboratory detergent and water.
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Fire Fighting Measures:
-
This compound is not expected to be flammable.
-
Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Firefighters should wear self-contained breathing apparatus.
By adhering to these safety and handling protocols, researchers can confidently and safely incorporate this compound into their experimental designs, contributing to the advancement of scientific knowledge while maintaining the highest standards of laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
